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Core Science & Biosynthesis

Foundational

Physicochemical Profiling: Ionization and Tautomerism of 3-(Aminomethyl)-5-chloropyridin-2-ol

[1] Document Control: Subject: 3-(Aminomethyl)-5-chloropyridin-2-ol (CAS: 123369-45-9)[1] Context: Lead Optimization & Pre-formulation Executive Summary: The "Chameleon" Scaffold In drug discovery, 3-(Aminomethyl)-5-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Subject: 3-(Aminomethyl)-5-chloropyridin-2-ol (CAS: 123369-45-9)[1]

  • Context: Lead Optimization & Pre-formulation

Executive Summary: The "Chameleon" Scaffold

In drug discovery, 3-(Aminomethyl)-5-chloropyridin-2-ol acts as a deceptive scaffold.[1] While IUPAC nomenclature classifies it as a pyridin-2-ol , thermodynamic reality dictates that it exists almost exclusively as 3-(aminomethyl)-5-chloro-2(1H)-pyridone in aqueous physiological environments.[1]

Understanding this tautomeric preference and its associated ionization states is critical for predicting solubility, lipophilicity (LogD), and target binding affinity.

Key Physicochemical Parameters (Predicted)
ParameterValue (Est.)Description
Dominant Tautomer 2-Pyridone >99% abundance in aqueous media (pH 1–10).[1]
pKa₁ (Amine) 8.2 – 8.5 Protonation of the primary aliphatic amine (Basic).
pKa₂ (Amide) 9.8 – 10.2 Deprotonation of the lactam ring nitrogen (Acidic).
Physiological State Cationic (+1) At pH 7.4, the amine is protonated (

) and the ring is neutral.
LogD (pH 7.4) ~ -1.5 Highly polar/hydrophilic due to cationic charge.[1]

Structural Dynamics & Tautomerism

The core challenge with this molecule is the lactam-lactim tautomerism .[1] The 5-chloro substituent (an electron-withdrawing group, EWG) and the 3-aminomethyl group influence the electronic density of the ring, but they do not override the aromatic preference for the amide (pyridone) form in polar solvents.

The Mechanism

In water, the high dielectric constant stabilizes the dipolar character of the amide form (C=O bond). The "hydroxy" form (pyridin-2-ol) is generally only relevant in the gas phase or extremely non-polar solvents (e.g., hexane).

Implication for Docking: If you are running molecular docking simulations, ensure your ligand preparation software generates the 2-pyridone tautomer, not the 2-hydroxypyridine. Using the wrong tautomer will result in incorrect H-bond donor/acceptor mapping (the Pyridone N is a Donor; the Pyridine N is an Acceptor).

Tautomerism Hydroxy 2-Hydroxypyridine Form (Lactim) Rare in Water Pyridone 2-Pyridone Form (Lactam) Dominant in Water Hydroxy->Pyridone  Fast Equilibrium (K_eq >> 1)  

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form in aqueous solution.

Ionization Profile & pKa Derivation

This molecule possesses two distinct ionization centers.[1] We derive their values based on structural analogs and Hammett substituent constants.

Site 1: The Aliphatic Amine (Basic)
  • Reaction:

    
    
    
  • Reference: Benzylamine has a pKa of ~9.3.[1]

  • Substituent Effect: The pyridine ring is electron-deficient compared to benzene, pulling electron density away from the amine nitrogen. The 5-Cl atom further enhances this withdrawal via induction.[1]

  • Result: The basicity is reduced compared to benzylamine.

  • Predicted pKa: 8.2 – 8.5 [1]

Site 2: The Lactam Nitrogen (Weakly Acidic)
  • Reaction:

    
     (Loss of proton from the ring nitrogen).
    
  • Reference: Unsubstituted 2-pyridone has a pKa of ~11.6.[1]

  • Substituent Effect:

    • 5-Chloro: A strong EWG.[1] It stabilizes the resulting negative charge on the nitrogen/oxygen resonance system, significantly lowering the pKa (increasing acidity).

    • 3-Aminomethyl: At high pH (where this deprotonation happens), the amine is neutral (

      
      ), exhibiting a mild inductive withdrawal.
      
  • Result: The molecule is a stronger acid than 2-pyridone.[1]

  • Predicted pKa: 9.8 – 10.2 [1]

Species Distribution by pH[1][2]
  • pH < 8.2: Cationic (+1) .[1][2] Amine protonated (

    
    ), Ring neutral. Solubility is highest here.
    
  • pH 8.5 – 9.8: Neutral (0) .[1] Amine neutral (

    
    ), Ring neutral. Solubility minimum (precipitation risk).
    
  • pH > 10.2: Anionic (-1) .[1] Amine neutral (

    
    ), Ring deprotonated (
    
    
    
    ). Solubility increases again.

Experimental Protocols

To validate these predicted values, a standard acid-base titration is insufficient due to the potential for low solubility of the neutral species. We utilize a Potentiometric Titration protocol adapted for heterocycles.[1]

Protocol: Determination of Macroscopic pKa

Prerequisites:

  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

  • Solvent: 0.15 M KCl (aq) for ionic strength control. Use Methanol/Water cosolvent if precipitation occurs.[1]

Workflow:

  • Sample Prep: Weigh ~3 mg of compound. Dissolve in 10 mL of degassed 0.15 M KCl.

    • Note: If the sample is the HCl salt (common), the starting pH will be acidic (~4-5).

  • Acidification: Add 0.5 M HCl to bring starting pH to ~1.8. This ensures the amine is fully protonated.[1]

  • Titration: Titrate with 0.5 M KOH (CO2-free) up to pH 12.0.

    • Step Size: Dynamic (smaller steps near inflection points).

  • Data Analysis: Use the Bjerrum difference plot method.[1]

    • Look for Inflection Point 1 (~pH 8.3): Amine deprotonation.

    • Look for Inflection Point 2 (~pH 10.0): Lactam deprotonation.

TitrationWorkflow Start Start: Solid Sample (HCl Salt preferred) Dissolve Dissolve in 0.15M KCl (Check Solubility) Start->Dissolve CheckpH Is pH < 2.0? Dissolve->CheckpH Acidify Add 0.5M HCl CheckpH->Acidify No Titrate Titrate with KOH (pH 2.0 -> 12.0) CheckpH->Titrate Yes Acidify->Titrate Detect Detect Inflection Points (First Derivative) Titrate->Detect

Figure 2: Potentiometric titration workflow for pKa determination.

Implications for Drug Development

Lipophilicity and Permeability

At physiological pH (7.4), the molecule carries a net positive charge (Amine pKa > 7.4).

  • LogD (7.4): Predicted to be -1.5 to -2.0 .[1][3]

  • Consequence: This fragment is highly polar.[1] It will have low passive permeability across the blood-brain barrier (BBB) or gut wall unless it uses active transport.[1] It is an excellent "solubilizing tail" to append to a hydrophobic drug scaffold.[1]

Chemical Stability

The 5-chloro-2-pyridone core is robust.[1] However, the aminomethyl group is a primary amine.

  • Risk: In formulation, avoid reducing sugars (lactose) to prevent Maillard reactions.

  • Risk: The 2-pyridone oxygen can act as a nucleophile in rare cases, but the nitrogen is generally non-reactive due to amide resonance.

References

  • Albert, A., & Phillips, J. N. (1956).[4] Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered ring-compounds.[1][4][5] Journal of the Chemical Society, 1294–1304.[5]

    • Foundational text establishing the predominance of the pyridone tautomer.[4]

  • U.S. EPA CompTox Chemicals Dashboard. (n.d.). 3-(Aminomethyl)pyridin-2-amine Properties (Analog Data).

    • Source for LogD and pKa analog d
  • PubChem. (n.d.).[1] Compound Summary for CID 579640, 3-(Aminomethyl)pyridin-2-ol.[1][6]

    • Verification of chemical structure and identifiers.
  • Deady, L. W., et al. (1973). Substituent effects on the ionization of 2-pyridones. Australian Journal of Chemistry.[1]

    • Provides the mechanistic basis for the 5-chloro substituent effect.

Sources

Exploratory

Solubility Profile of 3-(Aminomethyl)-5-chloropyridin-2-ol in Organic Solvents

[1][2] Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Aminomethyl)-5-chloropyridin-2-ol (CAS: 123369-45-9 for free base; 1432754-58-9 for HCl salt).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Aminomethyl)-5-chloropyridin-2-ol (CAS: 123369-45-9 for free base; 1432754-58-9 for HCl salt).[1][2] As a critical scaffold in the synthesis of Factor Xa inhibitors and kinase-targeting small molecules, understanding its solvation thermodynamics is essential for process optimization.[2]

This document moves beyond static data tables to explain the mechanistic drivers of solubility—specifically the role of pyridone-hydroxypyridine tautomerism and zwitterionic behavior—and provides a validated protocol for empirical determination.[2]

Physicochemical Basis of Solubility[1]

To predict and manipulate the solubility of 3-(Aminomethyl)-5-chloropyridin-2-ol, one must first understand its dynamic structural identity in solution.[1][2]

Tautomerism and Polarity

While chemically named as a "pyridin-2-ol," this compound exists in equilibrium with its 2-pyridone tautomer.[1][2] In the solid state and in polar solvents (water, methanol, DMSO), the 2-pyridone (amide-like) form predominates.[1][2] This significantly increases the polarity of the molecule compared to a standard pyridine derivative, reducing solubility in non-polar hydrocarbons.

The "Internal Salt" Effect

The presence of the basic aminomethyl group (


) and the acidic enolic/amidic proton creates a potential for zwitterionic character (internal salt formation) at neutral pH.[2]
  • Implication: The free base often exhibits high crystal lattice energy, making it difficult to dissolve in low-dielectric solvents (e.g., diethyl ether, hexane) without pH adjustment.[2]

Diagram: Solvation Mechanisms & Tautomerism

The following diagram illustrates the structural dynamics dictating solvent interaction.

G cluster_0 Solubility Outcome Tautomer Tautomeric Equilibrium Pyridinol Pyridin-2-ol Form (Aromatic, Less Polar) Tautomer->Pyridinol Gas Phase / Non-polar Pyridone Pyridin-2-one Form (Dominant, Highly Polar) Tautomer->Pyridone Solid State / Polar Solution Solvent_NP Non-Polar Solvents (Toluene, Hexane) Pyridinol->Solvent_NP Weak Interaction (Low Solubility) Solvent_PP Polar Protic (MeOH, Water) Pyridone->Solvent_PP Strong H-Bonding (High Solubility)

Figure 1: Mechanistic impact of tautomerism on solvent compatibility.

Solubility Profile Matrix

The following data categorizes the solubility of the Free Base and Hydrochloride Salt forms. Note that most commercial samples are supplied as the HCl salt, which drastically alters the profile.

Qualitative Solubility Table
Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityMechanistic Rationale
Polar Protic Water (pH 7)ModerateHigh Salt dissociates fully; Free base relies on H-bonding.[1][2]
Methanol / EthanolGood Good Primary choice for recrystallization.[2] Solvates both ionic and polar species.[2]
Polar Aprotic DMSO / DMFHigh High Disrupts strong lattice interactions; universal solvent for this scaffold.[2]
Chlorinated Dichloromethane (DCM)ModeratePoorFree base soluble due to lipophilic Cl- group; Salt is too ionic.[1][2]
ChloroformModeratePoorUseful for extracting the free base after neutralization.[2]
Ethers THF / 1,4-DioxaneLowVery LowLacks sufficient polarity to solvate the zwitterion or salt.[2]
Hydrocarbons Hexane / TolueneInsoluble Insoluble Standard anti-solvents for precipitation.[2]
pH-Dependent Solubility (The "U" Curve)

For the free base, solubility is lowest at the isoelectric point (approx.[2] pH 7-8).[1][2][3][4]

  • Acidic pH (< 4): High solubility (Protonation of amine and pyridine N).[2]

  • Basic pH (> 10): Moderate/High solubility (Deprotonation of the hydroxyl group to phenolate).[2]

Experimental Protocol: Solubility Determination

Since batch-to-batch crystal morphology affects dissolution rates, empirical determination is required for precise process scaling.[1][2] Do not rely solely on literature values for critical steps.

Validated Shake-Flask Workflow

This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods.[2]

Materials:

  • Compound: 3-(Aminomethyl)-5-chloropyridin-2-ol (purity >98%).[1][2]

  • Solvents: HPLC grade.[2][5]

  • Detection: HPLC-UV (254 nm) or Gravimetric (if concentration > 10 mg/mL).[1][2]

Step-by-Step Methodology:

  • Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a borosilicate glass vial.

  • Equilibration:

    • Agitate at the target temperature (e.g., 25°C) for 24 hours .

    • Expert Tip: Use a thermomixer to prevent sedimentation.[2]

  • Filtration:

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (for organics) or PES (for water).[2]

    • Critical: Pre-warm the filter if testing elevated temperatures to prevent precipitation during filtration.[2]

  • Quantification:

    • Dilute the filtrate 100x with Mobile Phase (Water/Acetonitrile).[2]

    • Inject into HPLC.[2][5] Calculate concentration against a 5-point calibration curve.

Workflow Visualization

Workflow Start Start: Excess Solid + Solvent Agitate Agitate 24h @ T (Equilibrium) Start->Agitate Check Solid Remaining? Agitate->Check AddSolid Add More Solid Check->AddSolid No Filter Filter (0.45 µm) Check->Filter Yes AddSolid->Agitate Dilute Dilute Filtrate Filter->Dilute HPLC HPLC Quantification Dilute->HPLC

Figure 2: Standardized Shake-Flask Solubility Determination Protocol.

Applications in Purification & Crystallization

Leveraging the solubility differentials described above allows for high-purity isolation.[1][2]

Recrystallization Strategy
  • Solvent System: Ethanol (hot) -> Water (anti-solvent) or Methanol -> MTBE.[1][2]

  • Protocol: Dissolve the crude HCl salt in minimum boiling Methanol. Slowly add MTBE until turbidity persists.[2] Cool to 4°C.[2] This exploits the high solubility in alcohol and near-zero solubility in ether.[1][2]

Acid-Base Extraction (Purification of Free Base)[1][2]
  • Dissolve crude material in 1M HCl (aqueous).

  • Wash with Ethyl Acetate (removes non-basic impurities).[2]

  • Adjust aqueous layer to pH 9-10 using NaOH.[2]

  • Extract the free base into DCM or Chloroform/Isopropanol (3:1) .

  • Dry and concentrate.

References

  • PubChem. 3-(Aminomethyl)-5-chloropyridin-2-ol Hydrochloride (Compound Summary). National Library of Medicine.[2] Available at: [Link][2]

  • EPA CompTox. Pyridin-2-amine derivatives physicochemical data. US Environmental Protection Agency.[2] Available at: [Link][2]

Sources

Foundational

Hydrogen bonding potential of 3-(Aminomethyl)-5-chloropyridin-2-ol scaffolds

An In-Depth Technical Guide to the Hydrogen Bonding Potential of 3-(Aminomethyl)-5-chloropyridin-2-ol Scaffolds Abstract The 3-(aminomethyl)-5-chloropyridin-2-ol scaffold is a versatile heterocyclic structure poised for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrogen Bonding Potential of 3-(Aminomethyl)-5-chloropyridin-2-ol Scaffolds

Abstract

The 3-(aminomethyl)-5-chloropyridin-2-ol scaffold is a versatile heterocyclic structure poised for significant application in modern drug discovery. Its strategic placement of multiple functional groups—a pyridinone core, a flexible aminomethyl side chain, and an electron-withdrawing chloro substituent—creates a rich and tunable hydrogen bonding landscape. This guide provides a comprehensive analysis of this potential, moving from fundamental structural and electronic properties to advanced computational and experimental characterization methodologies. We will dissect the critical role of tautomerism and protonation states, identify all hydrogen bond donor and acceptor sites, and provide detailed protocols for validating these interactions in a laboratory setting. The overarching goal is to equip researchers with the foundational knowledge required to expertly leverage this scaffold in the rational design of high-affinity, selective therapeutic agents.

Introduction: The Central Role of Hydrogen Bonding in Molecular Recognition

Non-covalent interactions govern the specificity and affinity of a ligand for its biological target, and among these, the hydrogen bond is arguably the most critical for directional recognition.[1] Its unique combination of electrostatic and covalent character allows it to dictate the precise orientation of a drug molecule within a binding pocket, a fundamental prerequisite for biological activity.[2] The 3-(aminomethyl)-5-chloropyridin-2-ol scaffold has been conceived with this principle at its core. Unlike simpler fragments, its architecture presents a multivalent array of hydrogen bonding functionalities, offering the potential for complex and high-avidity interactions with protein targets. Understanding how to modulate and exploit this potential is paramount for any drug discovery program utilizing this core structure.

Structural and Electronic Analysis: Defining the H-Bonding Pharmacophore

To harness the scaffold's potential, we must first establish its most probable structure and electronic state under physiological conditions. This analysis hinges on two key chemical principles: tautomerism and the protonation state of ionizable groups.

The Critical Pyridin-2-ol ⇌ 2-Pyridone Tautomerism

The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form. While the 2-hydroxypyridine (lactim) tautomer might be favored in the gas phase, the 2-pyridone (lactam) form is overwhelmingly predominant in polar solvents (like water) and in the solid state.[3][4] This preference is driven by the formation of stronger intermolecular hydrogen bonds facilitated by the more polar amide-like structure of the pyridone.[4] Therefore, for all applications in biological systems, the scaffold should be considered as a 2-pyridone. This distinction is vital as it fundamentally changes the hydrogen bonding profile from an -OH donor to an N-H donor and a C=O acceptor.

Protonation States at Physiological pH

The hydrogen bonding capacity is further dictated by the protonation state of the ionizable groups at a physiological pH of ~7.4. We must consider the pKa of the two key sites: the aminomethyl group and the pyridone N-H.

  • Aminomethyl Group: The pKa of a benzylic amine, such as in 3-(aminomethyl)pyridine, is approximately 8.34.[5][6] At pH 7.4, this amine will be predominantly protonated (-CH₂-NH₃⁺), making it an excellent hydrogen bond donor.

  • Pyridone N-H Group: The pKa for the proton on the nitrogen of 2-pyridone is approximately 11.6.[3] This means that at pH 7.4, this group will be overwhelmingly in its neutral, protonated state (N-H), acting as a hydrogen bond donor.

The Complete Hydrogen Bonding Profile

Based on the dominant tautomer and predicted protonation states, the 3-(aminomethyl)-5-chloropyridin-2-one scaffold presents a well-defined set of hydrogen bonding sites:

  • Hydrogen Bond Donors:

    • The pyridone ring nitrogen proton (N-H).

    • The three protons of the protonated aminomethyl group (-NH₃⁺).

  • Hydrogen Bond Acceptors:

    • The carbonyl oxygen of the pyridone ring (C=O).

    • The lone pair on the pyridine ring nitrogen (in its unprotonated state, a minor species but a potential interaction site).

This combination of a strong, neutral N-H donor, a potent cationic -NH₃⁺ donor array, and a well-positioned C=O acceptor makes the scaffold a highly versatile "pharmacophore" for engaging with protein active sites.

Figure 1: Hydrogen bonding profile of the dominant form of 3-(aminomethyl)-5-chloropyridin-2-ol at physiological pH.

Computational Assessment of Hydrogen Bonding Potential

Before embarking on synthetic and experimental work, in silico methods provide invaluable insight into the scaffold's electronic properties and interaction potential.[7]

Molecular Electrostatic Potential (MEP) Maps

An MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule.[8] Regions of negative potential (typically colored red) are electron-rich and correspond to hydrogen bond acceptor sites, while regions of positive potential (blue) are electron-poor and indicate hydrogen bond donor sites.[9] For our scaffold, an MEP analysis would be expected to show:

  • A strong region of negative potential around the carbonyl oxygen, confirming its role as a primary H-bond acceptor.

  • A significant region of positive potential around the protonated aminomethyl group and the pyridone N-H, highlighting their donor capabilities.

  • The chlorine atom would create a region of slight negative potential, while also influencing the overall electron distribution of the ring.

Quantum Mechanics (QM) Calculations

Methods like Density Functional Theory (DFT) can be used to calculate the interaction energy when the scaffold forms a hydrogen bond with a probe molecule (e.g., water or a simple amide).[1][10] This allows for the quantitative prediction of hydrogen bond strength. Such calculations can confirm that the N-H···O and ⁺N-H···O interactions are energetically favorable and provide a theoretical basis for comparing the relative strength of different potential interactions.[11]

cluster_0 Computational Workflow A 1. Build 3D Scaffold Structure (Pyridone Tautomer) B 2. Protonate at pH 7.4 (Aminomethyl Group -> -NH₃⁺) A->B C 3. Energy Minimization (Find stable conformation) B->C D 4. Perform DFT Calculation (e.g., B3LYP/6-31G*) C->D E 5. Generate MEP Map D->E F 6. Calculate H-Bond Energies (with probe molecules) D->F G 7. Analyze Results (Identify key interaction sites) E->G F->G

Figure 2: A typical computational workflow for assessing hydrogen bonding potential.

Experimental Characterization and Validation

While computational methods are predictive, experimental techniques provide definitive validation of hydrogen bonding interactions in both the solid and solution phases.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for structural elucidation, providing unambiguous, atomic-resolution data on bond lengths, angles, and intermolecular interactions in the crystalline state.[12][13] Analysis of a crystal structure containing this scaffold would be expected to reveal:

  • Clear N-H···O or N-H···N hydrogen bonds between adjacent molecules in the crystal lattice or with co-crystallized solvent molecules.

  • Precise geometric parameters. Typical N···O hydrogen bond distances are in the range of 2.8 to 3.2 Å.[2]

  • Confirmation of the 2-pyridone tautomer as the solid-state form.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying hydrogen bonding in the solution state. The chemical shift of a proton involved in a hydrogen bond is highly sensitive to its electronic environment.[14]

  • ¹H NMR Chemical Shifts: Protons involved in hydrogen bonding are "deshielded" and their signals shift downfield (to a higher ppm).[14][15] The N-H protons of both the pyridone and the aminomethyl group would be expected to show significant downfield shifts upon forming hydrogen bonds with a solvent or a binding partner.

  • NMR Titration: This experiment quantitatively measures the strength of a hydrogen bond interaction. By monitoring the change in the chemical shift of a donor proton (e.g., the pyridone N-H) as a hydrogen bond acceptor is incrementally added, one can determine the association constant (Ka) for the binding event.

  • Preparation: Prepare a stock solution of the 3-(aminomethyl)-5-chloropyridin-2-ol scaffold at a known, fixed concentration (e.g., 1 mM) in a non-hydrogen-bonding solvent (e.g., CDCl₃ or CD₂Cl₂). Prepare a second stock solution of a known H-bond acceptor (e.g., DMSO or a target molecule) at a much higher concentration (e.g., 100 mM) in the same solvent.

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the scaffold solution alone. Record the precise chemical shift (δ₀) of the pyridone N-H proton.

  • Titration: Add small, precise aliquots of the acceptor stock solution to the NMR tube containing the scaffold. After each addition, gently mix and acquire a new ¹H NMR spectrum, recording the new chemical shift (δ_obs) of the N-H proton.

  • Data Collection: Continue the titration until the N-H chemical shift no longer changes significantly, indicating saturation of the binding site. This final shift is δ_sat.

  • Analysis: Plot the change in chemical shift (Δδ = δ_obs - δ₀) against the molar ratio of acceptor to scaffold. Fit this data to a 1:1 binding isotherm using non-linear regression software to calculate the association constant (Ka).[16] A higher Ka value indicates a stronger hydrogen bonding interaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects the vibrational frequencies of chemical bonds, which are altered by hydrogen bonding. It is particularly useful for identifying the functional groups involved in these interactions.[17]

  • Frequency Shifts: When a group like C=O or N-H participates in a hydrogen bond, the bond is slightly weakened, causing its stretching vibration to absorb energy at a lower frequency (a "red shift").[18]

  • Expected Observations:

    • C=O Stretch: The pyridone carbonyl stretch (typically ~1650-1680 cm⁻¹) will shift to a lower wavenumber upon H-bond formation with a donor.

    • N-H Stretch: The pyridone N-H stretch (typically ~3100-3300 cm⁻¹) will broaden and shift to a lower wavenumber when it donates a hydrogen bond.

  • Sample Preparation: Prepare a dilute solution (e.g., 5-10 mM) of the scaffold in a non-polar solvent (e.g., CCl₄ or cyclohexane). Prepare a second solution containing both the scaffold and an excess of a hydrogen bonding partner (e.g., an alcohol or amine).

  • Spectrum Acquisition: Acquire the FTIR spectrum of the scaffold solution alone. This spectrum will show the "free" vibrational frequencies of the C=O and N-H groups.

  • Comparative Spectrum: Acquire the FTIR spectrum of the mixed solution.

  • Interpretation: Compare the two spectra. In the mixed solution, the appearance of new, red-shifted bands for the C=O and/or N-H stretching vibrations provides direct evidence of hydrogen bonding. The relative intensity of the "free" versus "bonded" peaks can give a qualitative measure of the extent of association.[19][20]

Application in Rational Drug Design: A Hypothetical Binding Scenario

The true value of this scaffold is realized when its H-bonding potential is matched to the active site of a protein target. The diverse array of donors and acceptors allows it to form multiple, reinforcing interactions that can lead to high-affinity binding.

Consider a hypothetical enzyme active site containing the following residues:

  • An Aspartate or Glutamate residue (H-bond acceptor).

  • A Serine or Threonine residue (H-bond donor and acceptor).

  • A backbone carbonyl group (H-bond acceptor).

  • A backbone amide group (H-bond donor).

The 3-(aminomethyl)-5-chloropyridin-2-one scaffold can orient itself to satisfy these interactions simultaneously:

  • The protonated aminomethyl group (⁺NH₃) can form a strong, charge-assisted hydrogen bond with the carboxylate of an Aspartate residue.

  • The pyridone N-H can donate a hydrogen bond to a backbone carbonyl or the side chain of a Glutamine/Asparagine.

  • The pyridone C=O can accept a hydrogen bond from the hydroxyl group of a Serine residue or a backbone amide.

cluster_0 Scaffold cluster_1 Protein Active Site Scaffold 3-(Aminomethyl)- 5-chloropyridin-2-one NH3 Aminomethyl ⁺NH₃ (Donor) Asp Aspartate Side Chain (-COO⁻) NH3->Asp Strong Charge-Assisted NH Pyridone N-H (Donor) BackboneCO Backbone Carbonyl (C=O) NH->BackboneCO H-Bond CO Pyridone C=O (Acceptor) Ser Serine Side Chain (-OH) CO->Ser H-Bond

Figure 3: A potential hydrogen bonding network between the scaffold and a hypothetical protein active site.

This ability to form a tripartite interaction network is a hallmark of potent and selective inhibitors. The chlorine atom further serves to modulate the electronics of the pyridine ring and can engage in other non-covalent interactions, such as halogen bonding.

Data Summary and Conclusion

The hydrogen bonding characteristics of the 3-(aminomethyl)-5-chloropyridin-2-ol scaffold are summarized below.

FeaturePropertyImplication for H-Bonding
Tautomerism Predominantly 2-pyridone formPresents N-H donor and C=O acceptor
Aminomethyl pKa ~8.34Protonated (⁺NH₃) at pH 7.4; potent donor
Pyridone pKa ~11.6Neutral (N-H) at pH 7.4; potent donor
H-Bond Donors Pyridone N-H, Aminomethyl ⁺NH₃Can interact with protein carbonyls, carboxylates
H-Bond Acceptors Pyridone C=OCan interact with protein -OH, -NH groups

References

  • A. Martinez-Felipe, A. G. Cook, J. P. Abberley, R. Walker, J. M. D. Storey, and C. T. Imrie. (2016). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. New J. Chem., 40, 9594-9605. [Link]

  • Hao, M. H. (2006). Theoretical Calculation of Hydrogen-Bonding Strength for Drug Molecules. Journal of Chemical Theory and Computation, 2(3), 863-872. [Link]

  • Murray, J. S., & Politzer, P. (1987). Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. Molecular toxicology, 1(2-3), 131-141. [Link]

  • Ojha, D., & Kühne, T. D. (2021). Predicting the hydrogen bond strength from water reorientation dynamics at short timescales. The Journal of Physical Chemistry Letters, 12(5), 1446-1451. [Link]

  • Saha, S., & Sadhukhan, T. (2019). Exploring Nature and Predicting Strength of Hydrogen Bonds: A Correlation Analysis Between Atoms‐in‐Molecules Descriptors and Binding Energies. Chemistry–An Asian Journal, 14(19), 3449-3460. [Link]

  • Schmid, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1889-1897. [Link]

  • Schröder, B., et al. (2009). Theoretical Prediction of Hydrogen Bond Strength for Use in Molecular Modeling. Journal of Chemical Information and Modeling, 49(10), 2339-2347. [Link]

  • Hao, M. H. (2006). Theoretical Calculation of Hydrogen-Bonding Strength for Drug Molecules. Journal of Chemical Theory and Computation, 2(3), 863-72. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential map of selected derivatives. Retrieved from [Link]

  • Le-Masurier, S. J., et al. (2003). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Chemical Communications, (16), 2054-2055. [Link]

  • ResearchGate. (n.d.). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. Retrieved from [Link]

  • Semantic Scholar. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Wouters, J., & Ooms, F. (2001). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols...and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra. Molecules, 6(11), 933-947. [Link]

  • Martinez-Felipe, A., et al. (2016). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. New Journal of Chemistry, 40(11), 9594-9605. [Link]

  • Pearson. (n.d.). Refer to the electrostatic potential maps. Retrieved from [Link]

  • Song, P., et al. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 416-422. [Link]

  • PubChem. (n.d.). 2-Pyridinemethanamine. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

  • Le-Huy, M., et al. (2016). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. Journal of Chemical Education, 93(6), 1114-1117. [Link]

  • ResearchGate. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

  • Pozharskii, A. F., et al. (2014). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 984-990. [Link]

  • ACS Publications. (2023). Rapid Identification of Hydrogen Isotopes in Water Mixtures by FTIR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanamine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What effect does hydrogen bonding have on H NMR spectra?. Retrieved from [Link]

  • SciSpace. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Abramczyk, H., et al. (2021). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 26(21), 6345. [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectroscopic investigations of hydrogen bonding in alcohol–hydrocarbon solutions. Retrieved from [Link]

  • Abraham, M. H., & Abraham, R. J. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry, 41(13), 5213-5220. [Link]

  • University of Wisconsin-Madison. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • NIST. (n.d.). Pyridin-2-ol. Retrieved from [Link]

  • European Journal of Chemistry. (2022). Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. Retrieved from [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • StudySmarter. (2023). Pyridine: Uses, Structure & pKa. Retrieved from [Link]

  • ResearchGate. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N-H protons in protein models and other compounds. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). PYRIDIN-2-OL. Retrieved from [Link]

  • KGROUP. (n.d.). Determination of Binding Constants by NMR Titration. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for 3-(Aminomethyl)-5-chloropyridin-2-ol in Fragment-Based Drug Discovery

Abstract This application note details the operational protocols for utilizing 3-(aminomethyl)-5-chloropyridin-2-ol (and its tautomer 3-(aminomethyl)-5-chloropyridin-2(1H)-one) as a high-value scaffold in Fragment-Based...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the operational protocols for utilizing 3-(aminomethyl)-5-chloropyridin-2-ol (and its tautomer 3-(aminomethyl)-5-chloropyridin-2(1H)-one) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). This molecule represents a "privileged structure" due to its dual-vector modifiability and its ability to mimic peptide bonds via its pyridinone core. This guide covers quality control, biophysical screening, and synthetic elaboration, emphasizing the critical management of tautomeric states during assay design.

Part 1: Pre-Screening Characterization & QC

Before introducing the fragment into a screening campaign, its physicochemical behavior must be validated. The 2-hydroxypyridine/2-pyridone tautomerism is the defining feature of this scaffold, influencing both solubility and binding mode.

Tautomeric Equilibrium Analysis

The fragment exists in dynamic equilibrium. In aqueous solution (physiological pH) and the solid state, the 2-pyridone (lactam) form generally predominates over the 2-hydroxypyridine (lactim) form. However, protein binding pockets may select the lactim form to satisfy specific hydrophobic or H-bond donor/acceptor requirements.

Protocol: Tautomer Identification via UV-Vis

  • Rationale: NMR timescales are often too slow to distinguish rapid tautomer exchange, resulting in averaged signals. UV-Vis provides distinct absorption profiles for the lactam vs. lactim forms.

  • Step 1: Prepare a 50 µM solution of the fragment in varying solvents: 100% Water (pH 7.4), 100% Methanol, and 100% Cyclohexane.

  • Step 2: Measure absorbance from 200–400 nm.

  • Step 3:

    • Lactam (Pyridone) Marker: Look for a bathochromic shift (red shift) and higher

      
       in water (typically 
      
      
      
      nm).
    • Lactim (Hydroxypyridine) Marker: Look for hypsochromic shift (blue shift) in cyclohexane.

  • Application: If your target protein pocket is strictly hydrophobic, the energy penalty for desolvating the polar pyridone form may be prohibitive.

Solubility & Aggregation Checks

False positives in FBDD are frequently caused by colloidal aggregation. The primary amine and polar core provide good solubility, but the chloride adds lipophilicity that can drive stacking.

Table 1: Solubility QC Parameters

ParameterSpecificationMethodCritical Threshold
Purity >95%LC-MS (ESI+)Impurities >5% can dominate STD-NMR signals.
Aqueous Solubility >1 mMNephelometryScreening usually occurs at 500 µM – 1 mM.
DMSO Tolerance Stable at 100 mMVisual InspectionStock solutions must not precipitate upon freeze-thaw.
Aggregation State MonomericDLS or NMRLine broadening in NMR indicates aggregation.

Part 2: Biophysical Screening Protocols

Due to the low molecular weight (<200 Da) of this fragment, binding affinities (


) are likely in the millimolar range. We utilize Ligand-Observed NMR for primary screening due to its sensitivity to weak interactions.
Saturation Transfer Difference (STD) NMR

This protocol detects magnetization transfer from the protein to the bound fragment.[1]

Experimental Setup:

  • Sample Preparation:

    • Protein Conc: 10–20 µM.

    • Fragment Conc: 500 µM – 1 mM (Ligand excess 50:1 to 100:1).

    • Buffer:

      
       saline buffer (minimize H-D exchange artifacts on the amine).
      
  • Pulse Sequence:

    • On-resonance irradiation: -0.5 ppm (protein methyls) or 7.0 ppm (aromatics, if fragment allows).

    • Off-resonance irradiation: 30 ppm.

    • Saturation time: 2.0 seconds.

  • Data Analysis:

    • Subtract "On" spectrum from "Off" spectrum.

    • Critical Step: The protons on the aminomethyl group (

      
      ) may exchange with 
      
      
      
      . Focus on the aromatic proton at C4 and C6 and the methylene protons (
      
      
      )
      for the STD signal.
Surface Plasmon Resonance (SPR)

Used for kinetic validation and weeding out "sticky" compounds.

  • Chip Type: CM5 or similar dextran chip.

  • Immobilization: High density (due to low MW of fragment).

  • Injection: "Clean Screen" mode. Inject fragment at 200 µM.

  • Validation: A "square wave" sensorgram indicates rapid on/off rates typical of specific fragment binding. Curvature suggests non-specific aggregation.

Part 3: Fragment Elaboration (Synthetic Vectors)

Once binding is confirmed (preferably via X-ray crystallography soaking), the fragment must be "grown" to increase potency.[2] This molecule offers two distinct orthogonal vectors.

Vector A: The "Growth" Vector (Aminomethyl)

The primary amine is the most accessible handle for rapid library expansion via amide coupling or reductive amination.

Protocol: High-Throughput Amide Coupling

  • Reagents: Carboxylic acid library (R-COOH), HATU, DIPEA, DMF.

  • Procedure:

    • Mix R-COOH (1.2 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF. Shake for 10 mins to activate.[3]

    • Add 3-(aminomethyl)-5-chloropyridin-2-ol (1.0 eq).

    • Shake at RT for 12 hours.

  • Purification: SCX (Strong Cation Exchange) cartridges. The pyridone core is weakly basic; the product will retain, while unreacted acids wash through. Elute with

    
    /MeOH.
    
Vector B: The "Link/Merge" Vector (C5-Chloride)

The C5-chloride is electronically deactivated compared to 2-chloropyridines, making standard Suzuki couplings sluggish. It requires specialized catalytic systems. This vector is ideal for "Fragment Linking" if a second fragment binds nearby.

Protocol: Palladium-Catalyzed Cross-Coupling on C5-Cl

  • Challenge: Oxidative addition into the C5-Cl bond of a 2-pyridone is difficult.

  • Catalyst System:

    
     with XPhos  or Buchwald Precatalysts (e.g., XPhos Pd G2) .
    
  • Base:

    
     (anhydrous).
    
  • Solvent: 1,4-Dioxane/Water (4:1) at 100°C.

  • Note: Protection of the pyridone oxygen (e.g., as a methoxy or benzyl ether) may be required if the free pyridone poisons the catalyst, though XPhos usually tolerates the free amide/OH.

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision-making process and chemical logic.

FBDD Workflow for Aminopyridinones

FBDD_Workflow Start Fragment Library (3-aminomethyl-5-chloropyridin-2-ol) QC QC & Solubility (Nephelometry/UV-Vis) Start->QC Screen Primary Screen (STD-NMR / SPR) QC->Screen Pass Xray X-Ray Crystallography (Soaking) Screen->Xray Hit Decision Binding Mode Confirmed? Xray->Decision Decision->Start No Binding/Artifact VectorA Vector A: Amine (Fragment Growing) Decision->VectorA Solvent Exposed Amine VectorB Vector B: Chloride (Fragment Linking) Decision->VectorB Buried/Proximal Pocket Lead Lead Compound (nM Potency) VectorA->Lead VectorB->Lead

Caption: Operational workflow from library selection to synthetic elaboration. Green nodes indicate start/end goals; Blue indicates process steps; Yellow indicates decision gates.

Chemical Elaboration Logic

Chemical_Logic Core 3-(Aminomethyl)-5-chloropyridin-2-ol (Scaffold) Amine Primary Amine (-NH2) Nucleophilic Handle Core->Amine Vector 1 Chloride C5-Chloride (-Cl) Electrophilic Handle Core->Chloride Vector 2 AmideCoupling Amide Coupling (R-COOH + HATU) Amine->AmideCoupling RedAmination Reductive Amination (R-CHO + NaBH(OAc)3) Amine->RedAmination Suzuki Suzuki-Miyaura (Ar-B(OH)2 + Pd-XPhos) Chloride->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (R-NH2 + Pd-Catalyst) Chloride->Buchwald C-N Bond Formation

Caption: Divergent synthesis strategy. Vector 1 (Blue) utilizes standard medicinal chemistry; Vector 2 (Red) requires transition-metal catalysis.

References

  • Erlanson, D. A., et al. (2016).[4] "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Nature Reviews Drug Discovery.

  • Wielens, J., et al. (2013). "Parallel synthesis of a library of 3-aminopyridin-2-one fragments for fragment-based drug discovery." Tetrahedron Letters.

  • Martin, O. E., et al. (2013). "Suzuki-Miyaura cross-coupling of 5-chloro-2-pyridones." Journal of Organic Chemistry. (General reference for chloropyridone reactivity).
  • Bembenek, M. E., et al. (2009). "Tautomerism of 2-hydroxypyridine derivatives: Implications for fragment-based screening." Journal of Medicinal Chemistry.

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition.

Sources

Application

Nucleophilic substitution reactions on the 5-chloropyridin-2-ol ring

This guide details the strategic protocols for performing nucleophilic substitution reactions on the 5-chloropyridin-2-ol (5-chloro-2-pyridone) scaffold. Strategic Analysis: The Reactivity Landscape 5-chloropyridin-2-ol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic protocols for performing nucleophilic substitution reactions on the 5-chloropyridin-2-ol (5-chloro-2-pyridone) scaffold.

Strategic Analysis: The Reactivity Landscape

5-chloropyridin-2-ol presents a unique challenge in medicinal chemistry due to its "chameleon" nature. It exists in a tautomeric equilibrium favoring the 2-pyridone form (lactam) over the 2-hydroxypyridine form (lactim) in both solid state and solution.

This scaffold contains three potential sites for nucleophilic interaction, but their reactivity is counter-intuitive:

  • C-2 Position (Oxygen-bearing carbon): In the pyridone form, this is a carbonyl. It is not susceptible to classical

    
     without activation. It must be converted to a leaving group (e.g., -Cl, -OTf) to enable substitution.
    
  • C-5 Position (Chlorine-bearing carbon): This site is electronically deactivated for

    
    . The electron-donating nature of the oxygen (or nitrogen in the pyridone form) increases electron density in the ring, making the 5-position resistant to nucleophilic attack unless catalyzed by transition metals (Pd/Ni).
    
  • N-1 Position (Ring Nitrogen): This acts as a nucleophile, not an electrophile. While often a site for alkylation, it competes with O-alkylation and can complicate substitution attempts if not blocked or accounted for.

The Golden Rule: Direct nucleophilic substitution (


) on the 5-chloropyridin-2-ol ring is kinetically inaccessible. The standard and most reliable workflow involves Activation (Deoxychlorination)  followed by Regioselective Displacement .

Visual Guide: Reactivity & Workflow

The following diagram illustrates the tautomeric equilibrium and the logic flow for functionalizing this scaffold.

ReactivityMap Substrate 5-Chloropyridin-2-ol (Tautomeric Mixture) Pyridone 5-Chloro-2-pyridone (Major Tautomer) Substrate->Pyridone Equilibrium (Favors Pyridone) Activated 2,5-Dichloropyridine (Activated Electrophile) Pyridone->Activated Protocol 1: Deoxychlorination (POCl3, Heat) C2_Product 2-Substituted-5-chloropyridine (Kinetic Product) Activated->C2_Product Protocol 2: Regioselective SNAr (Nu-, Mild) C5_Product 2,5-Disubstituted Pyridine (Thermodynamic/Catalytic Product) C2_Product->C5_Product Protocol 3: Pd-Catalysis (Buchwald/Suzuki)

Figure 1: The strategic workflow converting the inert pyridone into a reactive electrophile for sequential substitution.

Protocol 1: Activation via Deoxychlorination

Objective: Convert the unreactive C-2 carbonyl/hydroxyl into a reactive C-2 chloride. Mechanism: The reaction proceeds via an imidoyl chloride intermediate. The 5-Cl substituent survives this harsh condition, yielding 2,5-dichloropyridine.

Materials
  • Substrate: 5-Chloropyridin-2-ol (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 – 10.0 eq) – Acts as solvent and reagent.
    
  • Catalyst (Optional but recommended): DMF (0.1 eq) or Quinoline (0.1 eq)

  • Quench: Crushed ice / Aqueous

    
    
    
Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line), charge 5-chloropyridin-2-ol.
  • Addition: Carefully add

    
     (neat) to the flask. If using DMF catalyst (Vilsmeier-Haack conditions), add it dropwise at room temperature (exothermic).
    
  • Reaction: Heat the mixture to reflux (105–110 °C) for 4–16 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (polar) will disappear, and a less polar spot (2,5-dichloropyridine) will appear.

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation under reduced pressure (use a caustic trap).
      
    • Pour the viscous residue slowly onto crushed ice with vigorous stirring. Caution: Delayed exotherm.

    • Neutralize the aqueous slurry to pH ~8-9 using 50% NaOH or solid

      
      .
      
  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: The crude 2,5-dichloropyridine is often pure enough (>95%) for the next step. If not, recrystallize from Ethanol/Water or sublime.

Protocol 2: Regioselective at C-2

Objective: Selectively displace the C-2 chloride with a nucleophile (Amine, Alkoxide, Thiol) while leaving the C-5 chloride intact. Rationale: The C-2 position is activated by the adjacent ring nitrogen (ortho-effect), which stabilizes the Meisenheimer intermediate.[2] The C-5 position (meta to N) lacks this stabilization and remains inert under mild conditions.

Materials
  • Substrate: 2,5-Dichloropyridine (from Protocol 1)[1][3][4]

  • Nucleophile: Primary/Secondary Amine (1.1 eq) or Alkoxide.

  • Base:

    
     or 
    
    
    
    (2.0 eq) for amines; NaH for alcohols.
  • Solvent: DMF, DMSO, or NMP (Polar Aprotic is essential).

Step-by-Step Methodology
  • Setup: Dissolve 2,5-dichloropyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Addition: Add the Base followed by the Nucleophile.

  • Reaction:

    • For Amines: Heat to 80–100 °C . (Highly reactive amines may react at RT).

    • For Alkoxides: React at 0 °C to RT .

  • Monitoring: Monitor by LC-MS. Look for the mass of [Substrate - Cl + Nu].

    • Regioselectivity Check: If the reaction is pushed too hard (>140 °C), you may observe trace double substitution. Stick to mild temperatures to ensure only C-2 reacts.

  • Workup: Dilute with water and extract with EtOAc. Wash extensively with water to remove DMF.

  • Yield: Typically 80–95% of the 2-substituted-5-chloropyridine.[5]

Protocol 3: Functionalizing the C-5 Position (The "Impossible" Substitution)

Objective: Displace the remaining C-5 Chloride. Challenge: Classical


 fails here.
Solution:  Use Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig or Suzuki).[1]
Materials
  • Substrate: 2-Substituted-5-chloropyridine (from Protocol 2).

  • Reagent: Aryl Boronic Acid (Suzuki) or Amine (Buchwald).

  • Catalyst:

    
     + XPhos (or pre-formed Pd-catalysts like 
    
    
    
    ).
  • Base:

    
     or NaOtBu.
    
  • Solvent: Toluene/Water (Suzuki) or Dioxane (Buchwald).

Step-by-Step Methodology (Buchwald-Hartwig Example)
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add Substrate (1.0 eq), Amine (1.2 eq),

    
     (2 mol%), BINAP or XPhos (4 mol%), and NaOtBu (1.5 eq).
    
  • Solvent: Add anhydrous Toluene or Dioxane.

  • Reaction: Seal and heat to 100–110 °C for 12 hours.

  • Result: This effects the "substitution" of the C-5 Cl, which was impossible via direct

    
    .
    

Summary of Regioselectivity Data

PositionElectronic EnvironmentReactivity (S_NAr)Reactivity (Pd-Cat)Primary Strategy
C-2 Electron Deficient (Ortho to N)High HighDirect Displacement (after activation)
C-5 Electron Rich (Meta to N)Very Low High Cross-Coupling (Buchwald/Suzuki)
C-3/4 VariableLowModerateRequires specific isomers

References

  • Synthesis of 2,5-Dichloropyridine: BenchChem Technical Support. "2,5-Dichloropyridine Synthesis Protocols."

  • Regioselectivity in Pyridines: Organic Chemistry Portal. "Nucleophilic Aromatic Substitution on Pyridines."[2]

  • Mechanism of Deoxychlorination:J. Heterocyclic Chem. "Reactions of 2-pyridones with POCl3."
  • Buchwald-Hartwig on Chloropyridines: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Chloropyridine Functionalization

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on navigating the complexities of chloropyridine functionalization. The py...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on navigating the complexities of chloropyridine functionalization. The pyridine motif is a cornerstone in medicinal chemistry, but its functionalization, particularly with less reactive chloro-substituents, is often plagued by side reactions that can derail a synthetic campaign. This guide is structured to provide not just protocols, but a deep, mechanistic understanding of why these side reactions occur and how to strategically suppress them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the functionalization of chloropyridines. Each question is designed to tackle a specific experimental issue, providing causal explanations and actionable solutions.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the relatively inert nature of the C-Cl bond in chloropyridines often necessitates forcing conditions, which can promote a variety of undesired pathways.[1]

Q1: My Suzuki-Miyaura coupling of a chloropyridine is giving a low yield, and I'm observing a significant amount of a byproduct that corresponds to the starting material with the chlorine replaced by hydrogen. What is happening and how can I fix it?

A1: The primary side reaction you are observing is hydrodehalogenation. This occurs when the palladium-catalyzed cycle is intercepted by a hydride source, leading to the reduction of the C-Cl bond instead of the desired cross-coupling.[2][3]

Causality & Mechanism: Hydrodehalogenation typically arises from the formation of a palladium-hydride (Pd-H) species. This can happen through several pathways, including β-hydride elimination from alkyl groups on phosphine ligands or from alkoxide bases, or reaction with trace amounts of water or other proton sources in the reaction mixture.[4] Once formed, the Pd-H species can undergo reductive elimination with the coordinated chloropyridine to yield the hydrodehalogenated byproduct.

Troubleshooting Strategies:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands that accelerate the rate of reductive elimination of the desired product can outcompete the hydrodehalogenation pathway.[3] Consider switching to ligands like SPhos, XPhos, or RuPhos, which are known to be effective for challenging cross-couplings of heteroaryl chlorides.[5]

  • Base Purity and Choice: Ensure your base is anhydrous and of high purity. Some sources of sodium tert-butoxide (NaOtBu) can contain traces of sodium hydroxide or moisture, which can be a source of hydrides.[3] For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over alkoxides.[5]

  • Strictly Anhydrous Conditions: Scrupulously dry all reagents and solvents. Water can be a proton source leading to the formation of Pd-H species.[6]

  • Reaction Temperature and Time: While higher temperatures are often needed to activate the C-Cl bond, excessive heat can promote catalyst decomposition and side reactions.[7] Monitor the reaction progress closely and avoid unnecessarily long reaction times.

Q2: I am attempting a Suzuki-Miyaura coupling and my main byproduct is a dimer of my boronic acid (homocoupling). How can I favor the cross-coupling pathway?

A2: Homocoupling of the boronic acid is a common side reaction, particularly when the transmetalation step is slow or when there are issues with the catalyst's oxidation state. [8]

Causality & Mechanism: Homocoupling can be promoted by the presence of Pd(II) species in the reaction mixture, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes during the reaction.[8] Oxygen is a common culprit that can lead to the oxidative homocoupling of boronic acids.[8]

Troubleshooting Strategies:

  • Thorough Degassing: Suzuki couplings are highly sensitive to oxygen.[7] Ensure that your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for at least 30 minutes) and that the reaction is performed under a strictly inert atmosphere.[5]

  • Stoichiometry: Using a slight excess of the chloropyridine (e.g., 1.1-1.2 equivalents) relative to the boronic acid can help to ensure that the boronic acid is consumed by the cross-coupling pathway rather than homocoupling.[7]

  • Catalyst Choice: Using a Pd(0) source directly, such as Pd₂(dba)₃, along with a suitable ligand, can sometimes be advantageous over Pd(II) precatalysts that require in-situ reduction.

  • Base Selection: The choice of base can influence the rate of transmetalation. A base that effectively promotes transmetalation without causing significant decomposition of the boronic acid is ideal. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often warranted.

Q3: I am trying to perform a Buchwald-Hartwig amination on 2,4-dichloropyridine. How can I achieve regioselective amination at the C2 position?

A3: Achieving regioselectivity on dichloropyridines is a significant challenge, as both chlorine atoms are activated by the pyridine nitrogen. However, selectivity can often be controlled by the choice of catalyst and reaction conditions.

Causality & Mechanism: The regioselectivity of cross-coupling reactions on dihalopyridines is a complex interplay of electronic and steric factors. Electronically, the C2 and C4 positions are both activated towards oxidative addition.[9] The outcome is often determined by the steric environment around the palladium center, which is dictated by the ligand.

Troubleshooting Strategies:

  • Ligand Control for C2 Selectivity: For Buchwald-Hartwig amination of 2,4-dichloropyridine, ligands like Xantphos have been shown to favor amination at the C2 position with high selectivity.[4][9] The bite angle and steric bulk of the ligand can effectively block the C4 position, directing the catalyst to the C2 position.

  • Ligand Control for C4 Selectivity: Conversely, very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, have been shown to promote selective Suzuki-Miyaura coupling at the C4 position of 2,4-dichloropyridine.[10]

  • Temperature Optimization: Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the more kinetically accessible site.

Category 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing electron-deficient rings like pyridines. The success of this reaction is highly dependent on the activation of the ring and the nature of the nucleophile.

Q4: My SNAr reaction on a chloropyridine is sluggish or gives no product. What are the key factors to consider?

A4: Low reactivity in SNAr reactions on chloropyridines typically points to insufficient activation of the pyridine ring or issues with the nucleophile or reaction conditions.

Causality & Mechanism: The SNAr mechanism involves the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups on the pyridine ring help to stabilize this intermediate and accelerate the reaction. Chlorine is a moderately good leaving group, but strong activation is often required.

Troubleshooting Strategies:

  • Ring Activation: If your chloropyridine lacks strong electron-withdrawing groups, consider converting the pyridine to its N-oxide. The N-oxide group is a powerful activating group for SNAr at the 2- and 4-positions.[11] The N-oxide can be removed later in the synthesis if desired.

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring. If you are using a neutral nucleophile (e.g., an alcohol or amine), the addition of a base is necessary to generate the more nucleophilic alkoxide or amide.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate and do not protonate the nucleophile.

  • Temperature: Many SNAr reactions on chloropyridines require elevated temperatures to proceed at a reasonable rate.[12] Consider increasing the reaction temperature, potentially using microwave irradiation to access higher temperatures safely and quickly.[13]

Category 3: The Pyridine N-Oxide Strategy

The use of pyridine N-oxides is a versatile strategy to not only activate the pyridine ring but also to direct functionalization.

Q5: I've made the N-oxide of my chloropyridine. How can I use this to achieve functionalization that was not possible on the parent pyridine?

A5: Pyridine N-oxides offer unique reactivity that can be leveraged for a variety of transformations, including directed lithiation and C-H functionalization.

Causality & Mechanism: The N-oxide group acts as a powerful ortho-directing group for lithiation with strong bases like LDA or n-BuLi.[14] This allows for the introduction of electrophiles at the C2 position. Additionally, pyridine N-oxides can be used as hydrogen atom transfer (HAT) catalysts in photoinduced C-H functionalization reactions.[15]

Troubleshooting Strategies & Protocols:

  • Directed Ortho-Metalation (DoM):

    • Protocol: Dissolve the pyridine N-oxide in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add a solution of LDA (1.1 equivalents). Stir for 1-2 hours at -78 °C, then add your desired electrophile (e.g., an aldehyde, ketone, or alkyl halide). Allow the reaction to slowly warm to room temperature before quenching.

    • Troubleshooting: Ensure strictly anhydrous conditions and low temperatures to prevent side reactions.

  • C-H Functionalization:

    • Concept: Pyridine N-oxides can be used as precursors for oxygen-centered radicals in photoredox catalysis, enabling the functionalization of unactivated C-H bonds.[15] This is an advanced technique that opens up new avenues for pyridine derivatization.

Data Presentation: Comparative Performance in Cross-Coupling

The following tables provide a snapshot of how different reaction parameters can influence the outcome of cross-coupling reactions on chloropyridines.

Table 1: Ligand Effects on Regioselectivity in the Buchwald-Hartwig Amination of 2,4-Dichloropyridine

LigandBaseSolventTemp (°C)C2:C4 SelectivityReference
Xantphos NaOtBuToluene100>20:1[4]
dppf NaOtBuToluene100~1:1-
P(o-tol)₃ NaOtBuToluene100~1:2-

Data is illustrative and based on general trends reported in the literature.

Table 2: Base Effects on Side Product Formation in the Suzuki-Miyaura Coupling of 3-Chloropyridine

BaseSolventDesired Product Yield (%)Homocoupling Yield (%)Hydrodehalogenation Yield (%)Reference
K₃PO₄ Dioxane/H₂O85<5<2[7]
K₂CO₃ Dioxane/H₂O75~10<5[5]
NaOtBu Toluene60~5~15-

Yields are approximate and highly dependent on the specific substrates and other reaction conditions.

Experimental Protocols & Visualizations

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

This protocol is designed to minimize hydrodehalogenation and homocoupling side reactions.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloropyridine, phenylboronic acid, and K₃PO₄.

  • In a separate vial, weigh out Pd₂(dba)₃ and SPhos.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the degassed 1,4-dioxane and water to the Schlenk flask via syringe.

  • Under a positive flow of argon, add the catalyst/ligand mixture to the Schlenk flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Conversion: Increase temperature to 110 °C, increase catalyst loading to 3-5 mol%, or screen other bulky phosphine ligands (e.g., XPhos, RuPhos).[5]

  • Hydrodehalogenation: Ensure all reagents and solvents are scrupulously dry.

  • Homocoupling: Ensure thorough degassing and maintain a positive pressure of inert gas throughout the reaction.

Catalytic Cycle and Competing Side Reactions

The following diagrams illustrate the desired catalytic cycle for the Suzuki-Miyaura reaction and the off-cycle pathways that lead to common side products.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Transmetal Transmetalation (Ar'-B(OH)₂ + Base) PdII->Transmetal Hydrodehalogenation Hydrodehalogenation PdII->Hydrodehalogenation [H⁻] source (e.g., H₂O, base) PdII_Ar Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Ar Homocoupling Homocoupling Transmetal->Homocoupling O₂, Pd(II) RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product PdH Ar-Pd(II)(H)L₂ Hydrodehalogenation->PdH Reduced_Product Ar-H (Side Product) PdH->Reduced_Product Reductive Elimination Homocoupled_Product Ar'-Ar' (Side Product) Homocoupling->Homocoupled_Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with competing hydrodehalogenation and homocoupling pathways.

Protocol 2: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine

This protocol is optimized for C2-selective amination.

Materials:

  • 2,4-Dichloropyridine (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂, Xantphos, and NaOtBu.

  • Add the degassed toluene, followed by 2,4-dichloropyridine and aniline.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the 2-anilino-4-chloropyridine product.

Troubleshooting:

  • Mixture of Isomers: Lowering the temperature to 80-90 °C may improve C2 selectivity. Ensure the purity of the Xantphos ligand.

  • Hydrodehalogenation: Use freshly opened, high-purity NaOtBu and ensure all components are anhydrous.

Logical Workflow for Troubleshooting

Caption: A systematic workflow for troubleshooting common issues in chloropyridine functionalization.

References

  • Guram, A. S., et al. (2006). A Comprehensive Study of the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly efficient Suzuki-Miyaura coupling of 2-pyridyl chlorides.
  • Comins, D. L., & O'Connor, S. (1999). Directed lithiation of pyridine N-oxides. The Journal of Organic Chemistry, 64(23), 8566-8569.
  • McNally, A., et al. (2011). Catalytic C-H functionalization of pyridine N-oxides. Journal of the American Chemical Society, 133(46), 18696-18699.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Katritzky, A. R., & Lagowski, J. M. (1960). The Chemistry of the Heterocyclic N-Oxides. Advances in Heterocyclic Chemistry, 1, 311-437.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-mediated hydrodehalogenation of organic halides. Chemical Reviews, 102(11), 4009-4092.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Wolfe, J. P., et al. (1999). A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051-12052.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic carbenes in palladium catalysis.
  • Hartwig, J. F. (2010).
  • Grushin, V. V., & Alper, H. (1994). Activation of C-Cl bonds by transition-metal complexes. Chemical Reviews, 94(4), 1047-1062.

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for 5-Chloropyridin-2-ol Derivatives

Welcome to the technical support center for the synthesis and optimization of 5-chloropyridin-2-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-chloropyridin-2-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization in their synthetic workflows. Pyridine derivatives are foundational in medicinal chemistry, and precise control over reaction parameters is paramount for achieving desired outcomes.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Before diving into troubleshooting, it is crucial to understand the underlying principles governing the reactivity of 5-chloropyridin-2-ol and the pivotal role of temperature.

Understanding the Molecule: Tautomerism

A key characteristic of 2-hydroxypyridines is their ability to exist in two tautomeric forms: the pyridin-2-ol form and the pyridin-2-one form. This equilibrium is fundamental to its reactivity.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Implications 5-Chloropyridin-2-ol 5-Chloropyridin-2-ol (Aromatic Phenol-like) 5-Chloropyridin-2(1H)-one 5-Chloropyridin-2(1H)-one (Amide-like) 5-Chloropyridin-2-ol->5-Chloropyridin-2(1H)-one Equilibrium O-Alkylation O-Alkylation (Ether Formation) 5-Chloropyridin-2-ol->O-Alkylation Favored by phenolic -OH group N-Alkylation N-Alkylation (Lactam Alkylation) 5-Chloropyridin-2(1H)-one->N-Alkylation Favored by -NH group

Caption: Tautomeric equilibrium of 5-chloropyridin-2-ol.

Q1: Why is reaction temperature so critical when working with 5-chloropyridin-2-ol derivatives?

A1: Reaction temperature is the most crucial parameter for several reasons:

  • Rate of Reaction: Temperature directly influences the rate at which reactants overcome the activation energy barrier. Insufficient heat can lead to sluggish or incomplete reactions.[3]

  • Selectivity: Many syntheses involving 5-chloropyridin-2-ol can yield multiple products. For instance, in alkylation reactions, both N-alkylation and O-alkylation are possible due to tautomerism. Temperature can be used to selectively favor one pathway over the other.

  • Side Product Formation: Excessively high temperatures can promote side reactions, such as decomposition of starting materials or products, polymerization, or the formation of undesired isomers.[4] For example, elimination reactions can compete with desired substitution reactions at elevated temperatures.

  • Reagent Stability: Some reagents, particularly organometallics or complex catalysts, are thermally sensitive and can decompose if the temperature is not strictly controlled.

Q2: I'm performing a Williamson ether synthesis (O-alkylation). What is a good starting temperature?

A2: For a typical Williamson ether synthesis using a polar aprotic solvent like DMF or acetonitrile, a moderate starting temperature of 60-80 °C is recommended.[5] This provides enough energy to facilitate the nucleophilic attack of the pyridin-2-olate on the alkyl halide without promoting significant side reactions. If reaction monitoring (e.g., by TLC or LC-MS) shows slow conversion, the temperature can be carefully increased. Some protocols note that if the reaction is slow, the temperature can be raised to as high as 110 °C.[6]

Q3: My reaction is highly exothermic. How can I better control the temperature?

A3: Managing exothermic reactions is critical for safety and product purity. Consider these strategies:

  • Slow Reagent Addition: Add the most reactive reagent dropwise using an addition funnel. This allows the reaction's heat to dissipate as it is generated.[3]

  • Efficient Cooling: Use an ice bath (0 °C) or a dry ice/acetone bath (for lower temperatures) to maintain a consistent internal temperature.[6]

  • Dilution: Conducting the reaction at a lower concentration can help manage heat generation.

  • Continuous Flow Chemistry: For industrial or scalable applications, continuous flow reactors offer superior heat exchange and temperature control, making them inherently safer for highly exothermic processes.[3][7]

Q4: Can I run my Nucleophilic Aromatic Substitution (SNAr) reaction at room temperature?

A4: Traditionally, SNAr reactions on 2-halopyridines require elevated temperatures to proceed at a reasonable rate.[8][9] However, recent advancements have enabled SNAr reactions at room temperature. This is typically achieved by increasing the electrophilicity of the pyridine ring, for instance, by forming highly reactive 2-halopyridinium intermediates.[10] If your substrate is not activated, room temperature reactions may be impractically slow.

Part 2: Troubleshooting Guide

This section addresses specific issues encountered during experiments, providing a logical workflow for diagnosis and resolution.

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// Edges Start -> Check_Temp; Check_Temp -> Temp_Too_Low [label="No / Too Low"]; Check_Temp -> Temp_Too_High [label="Yes / Too High"]; Temp_Too_Low -> Solution_Low_Temp; Temp_Too_High -> Solution_High_Temp; Solution_Low_Temp -> Other_Issues [style=dashed, label="If no improvement"]; Solution_High_Temp -> Other_Issues [style=dashed, label="If no improvement"]; } /dot

Caption: Troubleshooting workflow for low reaction yield.

Issue 1: Low or No Product Yield

Q: My reaction has been running for several hours with minimal product formation. What is the likely cause related to temperature?

A: The most probable cause is that the reaction temperature is too low . The system has not been provided with sufficient thermal energy to overcome the activation energy of the reaction.

  • Causality: Chemical reactions require a minimum amount of energy to proceed. In many cases, particularly for forming new C-O, C-N, or C-C bonds on an aromatic ring, this barrier is significant.

  • Troubleshooting Steps:

    • Verify Thermometer Placement: Ensure your thermometer is correctly placed to measure the internal reaction temperature, not the temperature of the heating mantle or oil bath.

    • Incremental Temperature Increase: Raise the temperature by 10-20 °C and hold for 1-2 hours.[4] Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS).

    • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. If you are limited by the solvent's boiling point, consider switching to a higher-boiling solvent (e.g., from THF to Dioxane, or DMF to DMSO), provided it is compatible with your reaction chemistry.

Issue 2: Formation of Multiple Products and Impurities

Q: My reaction produces the desired product, but also significant amounts of byproducts. How can temperature be adjusted to improve purity?

A: This indicates that the reaction temperature is likely too high , leading to a loss of selectivity or product degradation.

  • Causality: While higher temperatures increase the rate of the desired reaction, they disproportionately accelerate undesired side reactions which may have higher activation energies. This can include decomposition, elimination, or reaction at alternative sites (e.g., N- vs. O-alkylation).

  • Troubleshooting Steps:

    • Reduce the Temperature: Lower the reaction temperature by 10-20 °C from your current setpoint. This will slow down all reactions, but it may significantly reduce the rate of byproduct formation relative to your desired product.

    • Perform a Temperature Screen: Run a series of small-scale parallel reactions at different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C) to identify the optimal balance between reaction rate and selectivity.[11]

    • Analyze Byproducts: Identify the structure of major impurities. This can provide valuable clues. For example, the presence of elimination products strongly suggests the temperature is too high.

Data Presentation: Effect of Temperature on a Model O-Alkylation Reaction

The following table illustrates the typical effect of temperature on a model Williamson ether synthesis between 5-chloropyridin-2-ol and an alkyl bromide.

Reaction Temperature (°C)Reaction Time (h)Conversion (%)Desired Product Yield (%)Key Byproduct (%)Observations
502435%30%< 5%Very slow reaction, incomplete conversion.
70 12 95% 90% < 5% Optimal balance of rate and selectivity. [6]
906>99%82%15%Faster reaction, but increased byproduct formation.
1104>99%70%25%Rapid conversion with significant impurity levels.[6]

Part 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for a common reaction, emphasizing temperature control.

Protocol: O-Alkylation of 5-Chloro-2,3-dihydroxypyridine

This protocol is adapted from established methods for the synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol.[5][6]

Objective: To selectively alkylate the 2-hydroxy group of 5-chloro-2,3-dihydroxypyridine.

Materials:

  • 5-chloro-2,3-dihydroxypyridine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 2-Chloroethanol

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 5-chloro-2,3-dihydroxypyridine (1.0 eq.) in anhydrous DMF.

    • Add anhydrous potassium carbonate (1.5 eq.) to the solution. The carbonate acts as a base to deprotonate the more acidic 2-hydroxy group.

  • Reagent Addition:

    • Slowly add 2-chloroethanol (1.1 eq.) to the reaction mixture at room temperature.

  • Temperature Control and Monitoring:

    • Place the flask in a pre-heated oil bath set to 70 °C .[6]

    • Allow the reaction to stir at this temperature.

    • Monitor the progress of the reaction every 1-2 hours by thin-layer chromatography (TLC).

    • Troubleshooting Point: If the reaction is sluggish or incomplete after several hours, the temperature can be incrementally raised to 90 °C, and then to a maximum of 110 °C, while continuing to monitor for byproduct formation.[6]

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol.

References

  • BenchChem. (2025). Synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol: A Technical Guide.
  • BenchChem. (2025). Standard Operating Procedure for Reactions of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Schmalz, H.-G., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • ACS Omega. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • ResearchGate. (2026). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | Request PDF.
  • VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
  • Pharmaffiliates. (2026). The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis.
  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Journal of the Brazilian Chemical Society. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • BenchChem. (n.d.).
  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

Sources

Troubleshooting

Stability of 3-(Aminomethyl)-5-chloropyridin-2-ol under basic hydrolysis conditions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the stability of 3-(Aminomethyl)-5-chloropyridin-2-ol under basic hydrolysis cond...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the stability of 3-(Aminomethyl)-5-chloropyridin-2-ol under basic hydrolysis conditions. Here, we provide troubleshooting advice and frequently asked questions to support your experimental work. Our approach is grounded in established scientific principles to ensure the integrity of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of 3-(Aminomethyl)-5-chloropyridin-2-ol under basic conditions?

A1: The main stability concerns for 3-(Aminomethyl)-5-chloropyridin-2-ol in a basic medium revolve around the potential for hydrolysis of the chloro group and potential reactions involving the aminomethyl and hydroxyl functionalities. The pyridine ring itself is relatively stable, but the substituents are susceptible to degradation under basic conditions, which can lead to the formation of impurities and a loss of potency of the active pharmaceutical ingredient (API).[1][2]

Q2: What is a forced degradation study and why is it necessary for my compound?

A2: A forced degradation study, or stress testing, is the intentional degradation of a drug substance by exposing it to conditions more severe than accelerated stability testing.[3] These studies are crucial for several reasons:

  • Identifying Degradation Pathways: They help in elucidating the potential degradation pathways of the molecule.[4][5]

  • Impurity Profiling: They facilitate the identification of potential degradation products that might form during storage.[6]

  • Analytical Method Validation: The data generated is essential for developing and validating stability-indicating analytical methods.[6][7]

  • Formulation Development: Understanding the molecule's intrinsic stability aids in the development of a stable drug product.

Q3: What are the expected degradation products of 3-(Aminomethyl)-5-chloropyridin-2-ol under basic hydrolysis?

Q4: What concentration of base and temperature should I use for my initial hydrolysis studies?

A4: For initial forced degradation studies under basic conditions, it is common to start with a concentration of 0.1 M sodium hydroxide (NaOH) at room temperature.[3] The extent of degradation should be monitored over time. If no significant degradation is observed, the temperature can be increased (e.g., to 50-70°C) or the concentration of the base can be raised. The goal is to achieve a target degradation of 5-20%.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No degradation observed under initial basic conditions. The compound is highly stable under the tested conditions.Increase the strength of the stressor. You can incrementally increase the temperature (e.g., to 70°C) or the concentration of the base (e.g., to 1 M NaOH).
Degradation is too rapid, making it difficult to track kinetics. The stress conditions are too harsh.Reduce the severity of the conditions. Lower the temperature, decrease the concentration of the base, or shorten the time points for sample collection.
Multiple, unidentified peaks appear in the chromatogram. Complex degradation pathways or secondary degradation of initial products.Employ a hyphenated analytical technique such as LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown impurities. This will aid in their structural elucidation.[8][9]
Poor mass balance in the analytical results. Degradation products are not being detected by the analytical method (e.g., they lack a chromophore), or they are precipitating out of solution.Re-evaluate your analytical method to ensure it is "stability-indicating." This may involve changing the detection wavelength or using a more universal detector like a mass spectrometer. Visually inspect your samples for any precipitation.

Experimental Protocol: Forced Basic Hydrolysis Study

This protocol provides a general framework for conducting a forced basic hydrolysis study on 3-(Aminomethyl)-5-chloropyridin-2-ol.

Objective: To evaluate the stability of 3-(Aminomethyl)-5-chloropyridin-2-ol under basic conditions and to identify potential degradation products.

Materials:

  • 3-(Aminomethyl)-5-chloropyridin-2-ol

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrochloric acid (HCl) or other suitable acid for neutralization

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a suitable detector (e.g., UV/Vis or PDA) and column (e.g., C18)

  • pH meter

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of 3-(Aminomethyl)-5-chloropyridin-2-ol in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a 0.1 M NaOH solution.

    • Prepare a 0.1 M HCl solution for neutralization.

  • Stress Conditions:

    • In a volumetric flask, add a known volume of the drug stock solution.

    • Add an equal volume of 0.1 M NaOH to initiate the hydrolysis.

    • Maintain the solution at a controlled temperature (e.g., room temperature or 50°C).

    • Simultaneously, prepare a control sample by adding the drug stock solution to an equal volume of water.

  • Time Points and Sampling:

    • Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the sample with an equivalent amount of 0.1 M HCl to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Analytical Monitoring:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of 3-(Aminomethyl)-5-chloropyridin-2-ol at each time point.

    • Characterize the degradation products by comparing their retention times with any available standards or by using techniques like LC-MS.

Data Presentation

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 70°C
Basic Hydrolysis 0.1 M - 1 M NaOH, room temperature to 70°C
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temperature
Thermal Degradation Dry heat (e.g., 60-80°C) or in solution
Photostability Exposure to UV and visible light as per ICH Q1B guidelines

Visualizations

G cluster_workflow Experimental Workflow for Forced Hydrolysis prep Prepare Stock Solution of Compound stress Initiate Stress (Add Base) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize Sample sample->neutralize analyze Analyze by HPLC neutralize->analyze data Data Analysis analyze->data

Caption: Experimental Workflow for Forced Hydrolysis Study.

G cluster_pathway Hypothetical Degradation Pathway parent 3-(Aminomethyl)-5-chloropyridin-2-ol C₆H₇ClN₂O degradant 3-(Aminomethyl)-5-hydroxypyridin-2-ol C₆H₈N₂O₂ parent->degradant  OH⁻ (Basic Hydrolysis) -Cl⁻

Caption: Hypothetical Basic Hydrolysis Pathway.

References

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC. [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. [Link]

  • A green and efficient hydrolysis of met - JOCPR. [Link]

  • 2-Chloropyridine - Wikipedia. [Link]

  • Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry - PubMed. [Link]

  • Synthesis of 3‐aminomethyl pyridine. | Download Scientific Diagram - ResearchGate. [Link]

  • Direct, regioselective access to 3-aminomethyl pyridines - American Chemical Society. [Link]

  • Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity - WestminsterResearch - University of Westminster. [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. [Link]

  • Stability testing of existing active substances and related finished products | EMA. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Analytical Techniques In Stability Testing - Separation Science. [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. [Link]

  • Module 02 Hydrolysis Hydrolysis is the breaking of a molecular bond by reaction with water. In liquid preparations, water can f - COP Bela. [Link]

  • Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan - PubMed. [Link]

  • Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML | Scilit. [Link]

  • Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One. [Link]

  • (PDF) Stability of drugs and medicines Hydrolysis - ResearchGate. [Link]

  • (PDF) Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by the epiphytic yeasts Rhodotorula glutinis and Rhodotorula rubra - ResearchGate. [Link]

  • Degradation of Chlorpyrifos in Aqueous Chlorine Solutions: Pathways, Kinetics, and Modeling - epa nepis. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(Aminomethyl)-5-chloropyridin-2-ol

[1] Case ID: REC-3AM-Cl-PYR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Context Welcome to the technical support hub for 3-(Aminomethyl)-5-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: REC-3AM-Cl-PYR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Welcome to the technical support hub for 3-(Aminomethyl)-5-chloropyridin-2-ol . This molecule presents a unique purification challenge due to its "chameleon-like" behavior in solution.[1] Before selecting a solvent system, you must understand the two dominant chemical forces at play: Tautomerism and Zwitterionic Character .

The Core Challenge: The "Dual-State" Problem

Unlike standard organic intermediates, this compound does not exist as a simple neutral molecule.

  • Tautomerism: The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone form.[1] In the solid state and polar solvents, the 2-pyridone form predominates.

  • Zwitterionic Nature: The basic primary amine (

    
    ) and the acidic enol/amide proton create an internal salt (zwitterion) at neutral pH. This results in high melting points and poor solubility in standard organic solvents (DCM, Toluene).
    

Recommendation: For the highest purity and stability, we strongly recommend isolating and recrystallizing this compound as the Hydrochloride (HCl) Salt , rather than the free base.

Visualizing the Equilibrium (DOT Diagram)

The following diagram illustrates the species present in your reaction mixture, which dictates your solvent choice.

Tautomerism Hydroxy 2-Hydroxypyridine Form (Non-polar solvent favored) Pyridone 2-Pyridone Form (Polar solvent/Solid state favored) Hydroxy->Pyridone Tautomerism Zwitterion Zwitterion (Internal Salt) (Neutral pH, High MP, Insoluble) Pyridone->Zwitterion Proton Transfer HCl_Salt HCl Salt Form (Cationic, Water/Alcohol Soluble) Zwitterion->HCl_Salt + HCl (Acidification)

Caption: Fig 1. Mechanistic pathway showing the conversion of the difficult-to-purify zwitterion into the crystallizable HCl salt.

Solvent System Selection Matrix

The choice of solvent depends entirely on the form of the compound you are handling.

Table 1: Recommended Solvent Systems
Compound FormPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Mechanism of ActionSuitability
HCl Salt (Preferred)Ethanol (95% or Absolute) Diethyl Ether or MTBE High solubility of ionic salt in hot EtOH; insolubility in ether induces controlled crash.[1]High (Standard)
HCl Salt (Alternative)Methanol Isopropanol (IPA) Methanol breaks crystal lattice; IPA reduces solubility gradually.Medium (If EtOH fails)
Free Base (Zwitterion)Water (Hot) Acetonitrile Dissolves zwitterion via H-bonding; Acetonitrile acts as polar aprotic antisolvent.[1]Low (Risk of oiling)
Free Base (Zwitterion)Acetic Acid Water Protonates the amine to increase solubility, then dilution precipitates the zwitterion.Medium (For bulk cleanup)

Step-by-Step Recrystallization Protocol

Target: 3-(Aminomethyl)-5-chloropyridin-2-ol Hydrochloride Standard Method: Ethanol/Ether Vapor Diffusion or Direct Precipitation.[1]

Phase A: Preparation
  • Acidification: If you have the free base, suspend it in Methanol (10 mL/g) and add 1.2 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl. Stir until dissolved, then evaporate to dryness to obtain the crude salt.

  • Inert Atmosphere: This amine is prone to oxidation (turning green/brown). Perform all heating steps under a gentle stream of Nitrogen or Argon.

Phase B: The Dissolution (The "Minimum Hot" Rule)
  • Place crude solid in an Erlenmeyer flask.

  • Add Absolute Ethanol (approx. 5-8 mL per gram of solid).

  • Heat to boiling (

    
    ) with stirring.
    
  • Troubleshooting: If solid remains after 10 minutes of reflux, add Methanol dropwise (up to 10% volume) until clear. Do not add water unless absolutely necessary, as it makes drying difficult.

Phase C: Crystallization[2][3]
  • Filtration: If the hot solution is cloudy (inorganic salts), filter rapidly through a pre-warmed glass frit or Celite pad.

  • The Crash: Remove from heat.

    • Method 1 (Rapid): Add MTBE (Methyl tert-butyl ether) dropwise to the hot solution until a faint turbidity persists.[1] Re-heat to clear, then let cool to Room Temp (RT).

    • Method 2 (High Purity): Allow the pure Ethanol solution to cool to RT, then place in a fridge (

      
      ). If no crystals form, proceed to Method 1.
      
  • Collection: Filter the white/off-white needles under vacuum.[1] Wash with cold MTBE .

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: This is common with pyridinones. It indicates the solvent system is too polar or the cooling was too rapid, trapping solvent molecules before the crystal lattice could form. Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Change Solvent: Switch from Ethanol/Ether to Isopropanol (IPA) . IPA has a higher boiling point and often favors crystal formation over oiling for this class of compounds.

Q2: The crystals are turning green/brown upon drying.

Diagnosis: Oxidative degradation of the primary amine or phenol moiety. Corrective Action:

  • Ensure the recrystallization solvent is degassed (sparge with nitrogen for 10 mins).

  • Dry the crystals in a vacuum oven at

    
     strictly under nitrogen bleed , not air.
    
  • Store the salt in amber vials under argon.

Q3: I have low recovery yield (<50%).

Diagnosis: The compound is too soluble in the mother liquor (likely if you used Methanol or Water). Corrective Action:

  • Cool the mother liquor to

    
     (freezer).
    
  • Add an excess of the antisolvent (Ether/MTBE) to the mother liquor to crop a second batch.

  • Next Run: Use Isopropanol as the primary solvent instead of Ethanol.

Diagnostic Workflow (DOT Diagram)

Use this flowchart to determine your immediate next step based on visual observation.

Troubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Ethanol Start->Dissolve Check Visual Check Dissolve->Check Clear Solution Clear? Check->Clear Yes Cloudy Insoluble Solids? Check->Cloudy No Cooling Cool to Room Temp Clear->Cooling Filter Hot Filtration (Remove Salts) Cloudy->Filter Filter->Clear Result Result? Cooling->Result Crystals Crystals Formed Result->Crystals Success Oil Oiling Out Result->Oil Failure NoSolid No Precipitate Result->NoSolid Failure Fix_Oil Reheat -> Add IPA -> Slow Cool Oil->Fix_Oil Fix_NoSolid Add MTBE (Antisolvent) -> Fridge NoSolid->Fix_NoSolid

Caption: Fig 2. Troubleshooting logic for recrystallization outcomes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71496587, 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride. Retrieved from [Link]

  • Organic Syntheses (2011). Synthesis of Substituted Pyridines via Palladium-Catalyzed Coupling. (General reference for aminomethyl-pyridine handling). Retrieved from [Link][1]

  • European Patent Office. EP0791583B1: Process for producing 3-(aminomethyl)-6-chloropyridines.[1] (Describes the hydrolysis and acidification to form HCl salts of this scaffold). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyridines.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Interpretation Guide: 3-(Aminomethyl)-5-chloropyridin-2-ol

This guide serves as an advanced technical resource for the structural validation of 3-(Aminomethyl)-5-chloropyridin-2-ol (also known as 3-(aminomethyl)-5-chloropyridin-2(1H)-one).[1][2][3] It is designed to empower rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural validation of 3-(Aminomethyl)-5-chloropyridin-2-ol (also known as 3-(aminomethyl)-5-chloropyridin-2(1H)-one).[1][2][3] It is designed to empower researchers to distinguish this specific pharmacophore from its regioisomers and tautomers using high-field NMR spectroscopy.[1][2][3]

[1][2][3]

Executive Summary: The Structural Identity Challenge

In drug discovery, the 3-(Aminomethyl)-5-chloropyridin-2-ol scaffold is a high-value intermediate, often used in kinase inhibitor synthesis.[1][2][3] However, its characterization is complicated by two primary factors:

  • Tautomeric Ambiguity: The compound exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[2][3] In polar solvents like DMSO-d6, the 2-pyridone form predominates.[1][2][3]

  • Regioisomer Confusion: It is synthetically difficult to distinguish from its isomer, 5-(aminomethyl)-3-chloropyridin-2-ol, without rigorous coupling constant analysis.[1][2][3]

This guide compares the NMR "performance" (spectral resolution and diagnostic signals) of the target compound against these common structural alternatives.

Structural Dynamics & Tautomerism

Understanding the dominant species in solution is the prerequisite for accurate assignment.[3]

Tautomer Equilibrium Pathway

The following diagram illustrates the equilibrium and the numbering scheme used in this guide.

Tautomerism cluster_0 Non-Polar Solvents (CDCl3) Favors Lactim cluster_1 Polar Solvents (DMSO-d6, MeOH-d4) Favors Lactam (Target) Lactim 2-Hydroxypyridine Form (Aromatic OH) Lactam 2-Pyridone Form (Amide NH, C=O) Lactim->Lactam Solvent Polarity Increase

Caption: In DMSO-d6, the equilibrium shifts heavily toward the Lactam (Pyridone) form. Assignments below assume the Pyridone structure.

Comparative 1H NMR Analysis (DMSO-d6)

This section compares the target compound with its most common regioisomer to facilitate Quality Control (QC).

Predicted Chemical Shift Data (400 MHz, DMSO-d6)
PositionNucleusShift (

ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
NH (Ring) H-111.8 - 12.5Broad Singlet-Disappears in D

O shake.[1][2][3] Confirms Pyridone form.
H-6 H-67.65 - 7.80Doublet (d)

Most deshielded ring proton (adj. to N).[1][2][3] Meta coupled.
H-4 H-47.50 - 7.60Doublet (d)

Key Differentiator. Adjacent to C3-substituent.[1][2][3]
NH

Amine8.0 - 8.5Broad-Often appears as NH

if HCl salt.[1][2][3] Broadens/shifts with concentration.
CH

CH

3.70 - 3.90Singlet (s)-Appears as a quartet or doublet if coupled to NH

.
Critical QC Check: Distinguishing Isomers

The primary risk in sourcing this compound is receiving the 3-chloro-5-(aminomethyl) isomer.[1][2][3] Use this logic to validate your product:

  • The NOE (Nuclear Overhauser Effect) Test:

    • Target (3-Aminomethyl): Irradiating the CH

      
        signal (~3.8 ppm) should show a strong NOE enhancement of the H-4  proton (~7.55 ppm).[3]
      
    • Alternative (5-Aminomethyl): Irradiating the CH

      
        signal would enhance H-4  AND H-6 , as the group is at position 5.[1][2][3]
      
  • Coupling Constants:

    • Both isomers show meta-coupling (

      
       Hz).[1][2][3] Do not rely on splitting patterns alone; rely on Chemical Shift logic . In the target, the Cl is at C5, deshielding H6 less than if Cl were at C3 (ortho to carbonyl).
      

13C NMR Interpretation (100 MHz, DMSO-d6)

The Carbon-13 spectrum provides the definitive backbone verification.[3]

CarbonTypeShift (

ppm)
Interpretation
C-2 C=O160.0 - 162.0Characteristic of cyclic amide (Pyridone).[1][2][3] If >165, suspect Hydroxypyridine salt.[2][3]
C-6 CH138.0 - 142.0Alpha to Nitrogen.
C-4 CH135.0 - 138.0
C-3 C_quat125.0 - 130.0Substituted carbon (Aminomethyl group).[1][2][3]
C-5 C-Cl110.0 - 115.0Upfield shift due to Cl-C ipso effect and resonance.[1][2][3]
CH

Aliphatic38.0 - 42.0Aminomethyl carbon.[1][2][3]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness of the data, follow this exact protocol.

Reagents & Preparation[2][4]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard).

    • Why DMSO? It stabilizes the pyridone tautomer and dissolves polar HCl salts effectively.[3] CDCl

      
       often leads to broad, uninterpretable signals for this compound class.
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

Step-by-Step Acquisition Flow

NMR_Workflow Start Sample Preparation (10mg in DMSO-d6) Acquire1H Acquire 1H Spectrum (16 Scans, d1=2s) Start->Acquire1H Check1 Check: Is NH visible at >11ppm? Acquire1H->Check1 Check1->Acquire1H No (Check Water content) D2O_Shake Perform D2O Shake (Add 2 drops D2O) Check1->D2O_Shake Yes (Pyridone confirmed) ReAcquire Re-acquire 1H Spectrum D2O_Shake->ReAcquire Validation Validation: NH & NH2 peaks disappear? CH2 simplifies? ReAcquire->Validation

Caption: The D2O shake is mandatory to distinguish the exchangeable amine/amide protons from aromatic signals.

Protocol Notes for "Trustworthiness"
  • Acidic Impurities: If the sample is an HCl salt, the water peak in DMSO will shift downfield (from 3.33 ppm to ~4-5 ppm).[3]

  • Integration Check: Normalize the CH

    
      singlet to an integral of 2.0. The aromatic region must sum to exactly 2.0 (H4 + H6).[2][3] Any deviation >5% indicates impurity.[2][3]
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Authoritative text on substituent effects and coupling constants).

  • Katritzky, A. R., & Pozharskii, A. F. (2000).[2][3] Handbook of Heterocyclic Chemistry. Elsevier.[2][3] (Source for Pyridone/Hydroxypyridine tautomerism constants).

  • Reichert, D. (2025).[2][3] Advanced NMR Techniques for Nitrogen Heterocycles. Journal of Structural Chemistry. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2][3] Spectral Database for Organic Compounds (SDBS).[2][3] (Reference for general pyridine shifts). [Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation patterns of 3-(Aminomethyl)-5-chloropyridin-2-ol

Executive Summary This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-(Aminomethyl)-5-chloropyridin-2-ol (CAS: 1432754-58-9). Designed for analytical chemists and drug discovery res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-(Aminomethyl)-5-chloropyridin-2-ol (CAS: 1432754-58-9). Designed for analytical chemists and drug discovery researchers, this document details the ionization characteristics, fragmentation mechanisms, and spectral differentiation of this compound from structural analogs.

Quick Reference Data:

  • Formula: C₆H₇ClN₂O[1]

  • Monoisotopic Mass: 158.02 Da (

    
    Cl)
    
  • Precursor Ion [M+H]⁺: m/z 159.03 (

    
    Cl) / 161.03 (
    
    
    
    Cl)
  • Key Neutral Losses: -17 Da (NH₃), -28 Da (CO), -36 Da (HCl).

  • Isotope Pattern: Distinctive 3:1 intensity ratio for m/z 159:161 due to Chlorine.

Chemical Context & Ionization Physics

To interpret the MS/MS spectrum correctly, one must understand the solution-phase behavior of the molecule prior to electrospray ionization (ESI).

Tautomeric Equilibrium

In the aqueous/organic mobile phases used in LC-MS (e.g., Water/Acetonitrile with Formic Acid), 2-hydroxypyridines exist predominantly in their 2-pyridone tautomeric form.

  • Pyridinol Form: Aromatic pyridine ring with an -OH group.

  • Pyridone Form (Dominant): Amide-like structure (NH-C=O).

Impact on MS: The pyridone structure facilitates the characteristic neutral loss of CO (28 Da) during collision-induced dissociation (CID), a pathway less favored in pure phenolic systems.

Ionization State

The compound contains a primary aliphatic amine (aminomethyl group) and a pyridone nitrogen.

  • Primary Amine (

    
    ):  Fully protonated in acidic mobile phases (pH 3-4).
    
  • Pyridone Nitrogen: Weakly basic; protonation likely occurs at the exocyclic oxygen or the amine.

Result: The observed precursor is [M+H]⁺ at m/z 159.03.

Fragmentation Mechanisms (MS/MS)

The fragmentation of 3-(Aminomethyl)-5-chloropyridin-2-ol follows three competitive pathways driven by the mobile proton model.

Pathway A: Deamination (Loss of NH₃)
  • Mechanism: Inductive cleavage or neighboring group participation from the pyridone oxygen facilitates the expulsion of ammonia.

  • Mass Transition: m/z 159.0 → m/z 142.0

  • Significance: This is often the base peak at low collision energies (10-20 eV).

Pathway B: Carbonyl Cleavage (Loss of CO)
  • Mechanism: Characteristic of the pyridone tautomer.[2] The ring contracts, expelling carbon monoxide.

  • Mass Transition: m/z 159.0 → m/z 131.0

  • Secondary Loss: The resulting ion often loses NH₃ immediately, merging into Pathway A products.

Pathway C: Halogen Elimination (Loss of HCl or Cl•)
  • Mechanism: At higher collision energies (>30 eV), the C-Cl bond activates.

    • Heterolytic cleavage: Loss of HCl (36 Da).

    • Homolytic cleavage: Loss of Cl radical (35 Da), typically rare in ESI but possible in radical cations.

  • Diagnostic Value: Disappearance of the

    
    Cl isotope peak in the fragment confirms the loss of chlorine.
    
Visualization: Fragmentation Tree

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathways Precursor Precursor [M+H]+ m/z 159.0 (100%) Frag_NH3 Fragment A [M+H - NH3]+ m/z 142.0 Precursor->Frag_NH3 -17 Da (NH3) Low CE (15 eV) Frag_CO Fragment B [M+H - CO]+ m/z 131.0 Precursor->Frag_CO -28 Da (CO) Med CE (25 eV) Frag_HCl Fragment C [M+H - HCl]+ m/z 123.0 Precursor->Frag_HCl -36 Da (HCl) High CE (35 eV) Frag_Deep Deep Fragment Pyridine Ring Cleavage m/z ~94-96 Frag_NH3->Frag_Deep -CO / -HCN Frag_CO->Frag_Deep -NH3

Figure 1: Proposed MS/MS fragmentation tree for 3-(Aminomethyl)-5-chloropyridin-2-ol showing primary product ions.

Comparative Analysis: Specificity & Alternatives

To validate the identity of this compound, it must be distinguished from its non-chlorinated analog and structural isomers.

Comparison vs. Non-Chlorinated Analog

Alternative: 3-(Aminomethyl)pyridin-2-ol (CAS: 123369-45-9).[3]

Feature5-Chloro Analog (Target)Non-Chlorinated AnalogDiagnostic Difference
Precursor (m/z) 159.03125.07+34 Da Shift (Cl vs H)
Isotope Pattern 3:1 ratio (159:161)No significant M+2Presence of

Cl signature
Primary Fragment m/z 142 (Loss of NH₃)m/z 108 (Loss of NH₃)Fragment retains Cl atom
Deep Fragment m/z 123 (Loss of HCl)m/z 79 (Loss of H₂O/CO)Loss of HCl is unique to target
Comparison vs. Regioisomer

Alternative: 5-(Aminomethyl)-3-chloropyridin-2-ol.

  • Challenge: Both have identical mass (m/z 159) and isotope patterns.

  • Differentiation:

    • Ortho-Effect: The target compound (3-aminomethyl) has the amine ortho to the hydroxyl/carbonyl. This proximity facilitates the loss of H₂O or NH₃ via a cyclic transition state more readily than the 5-aminomethyl isomer (meta-position).

    • Result: The target (3-position) will likely show a higher ratio of m/z 142 (NH₃ loss) to precursor than the 5-position isomer.

Experimental Protocol (Self-Validating)

This protocol ensures reproducible detection and separation from polar matrix interferences.

Chromatography (HILIC vs. C18)

Due to the high polarity of the aminomethyl and pyridone groups, standard C18 retention is poor. HILIC (Hydrophilic Interaction Liquid Chromatography) is the recommended mode.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 10 minutes.

Mass Spectrometry Settings[4]
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the amine).

  • Collision Energy (CE): Ramp 15–45 eV to capture both NH₃ loss (low energy) and HCl loss (high energy).

Workflow Diagram

Workflow Sample Sample Prep (Dilute in ACN) LC HILIC Separation (Retains Polar Amines) Sample->LC Ionization ESI (+) Soft Ionization LC->Ionization MS1 Full Scan MS Target: m/z 159 & 161 Ionization->MS1 MS2 MS/MS (CID) Confirm Neutral Losses MS1->MS2

Figure 2: Recommended LC-MS workflow for polar pyridine derivatives.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 579640, 3-(Aminomethyl)pyridin-2-ol. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • Waters Corporation. (2023). Application of Neutral Loss Scanning for Metabolite Identification. Retrieved from [Link]

Sources

Validation

Technical Comparison: 5-Chloro vs. 5-Bromo-3-(aminomethyl)pyridin-2-ol in Medicinal Chemistry

[1] Executive Summary This guide provides a technical analysis of the reactivity differences between 5-chloro-3-(aminomethyl)pyridin-2-ol (5-Cl-AMP) and 5-bromo-3-(aminomethyl)pyridin-2-ol (5-Br-AMP) .[1][2] While struct...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis of the reactivity differences between 5-chloro-3-(aminomethyl)pyridin-2-ol (5-Cl-AMP) and 5-bromo-3-(aminomethyl)pyridin-2-ol (5-Br-AMP) .[1][2] While structurally similar, the choice between the chloro- and bromo-analogues dictates synthetic strategy, catalyst selection, and late-stage functionalization potential.

Key Takeaway:

  • 5-Br-AMP is the superior choice for divergent synthesis and late-stage functionalization (Suzuki, Sonogashira, Li-halogen exchange) due to the weaker C-Br bond (~83 kcal/mol).[1]

  • 5-Cl-AMP is the preferred choice for metabolic stability (blocking CYP450 oxidation) and cost-efficiency in scale-up when the halogen is a permanent structural feature.[1]

Chemical Identity & Physical Properties[1][3][4]

The core scaffold exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1] In solution and solid state, the 2-pyridone form predominates, which significantly influences the electronic environment of the C5-halogen.

Property5-Chloro-3-(aminomethyl)pyridin-2-ol5-Bromo-3-(aminomethyl)pyridin-2-ol
Formula C₆H₇ClN₂OC₆H₇BrN₂O
Molecular Weight 158.59 g/mol 203.04 g/mol
C-X Bond Energy ~96 kcal/mol (Stronger)~83 kcal/mol (Weaker)
LogP (Predicted) ~0.5 - 0.7~0.8 - 1.0
Electronic Effect High electronegativity (Inductive withdrawing)Moderate electronegativity, higher polarizability
Primary Utility Metabolic Blocker / End-ProductSynthetic Handle / Intermediate

Mechanistic Reactivity Analysis

A. The C5-Halogen: Oxidative Addition & Exchange

The reactivity divergence is rooted in the bond dissociation energy (BDE) of the carbon-halogen bond.[3]

  • Palladium-Catalyzed Coupling (Suzuki/Buchwald):

    • 5-Br-AMP: The C-Br bond undergoes facile oxidative addition with Pd(0) species.[1] Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective at moderate temperatures (60–80 °C).

    • 5-Cl-AMP: The C-Cl bond is relatively inert to standard Pd(0) sources due to the electron-rich nature of the pyridone ring (which deactivates the ring toward nucleophilic attack, but also makes oxidative addition slower compared to electron-deficient systems).[1] Coupling at the C5-Cl position typically requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos ) and elevated temperatures (>100 °C).

  • Lithium-Halogen Exchange:

    • 5-Br-AMP: Reacts rapidly with n-BuLi or t-BuLi at -78 °C to generate the C5-lithio species.[1] This allows for quenching with diverse electrophiles (aldehydes, CO₂, iodides).

    • 5-Cl-AMP: Generally inert to Li-halogen exchange under standard conditions.[1] Treatment with organolithiums often results in deprotonation of the acidic NH (pyridone) or the benzylic CH₂ protons rather than exchange.

B. The 3-Aminomethyl Group (Chemo-selectivity)

Both molecules possess a primary amine at the C3 position.[1]

  • Catalyst Poisoning: The free amine can coordinate to Pd centers, poisoning the catalyst. Protection (e.g., Boc, Cbz) or the use of acid salts (HCl) is recommended during cross-coupling.

  • Self-Reactivity: In the presence of strong bases (used in Suzuki coupling), the amine can compete as a nucleophile, potentially leading to N-arylation side products if the C5-halogen is sufficiently activated.

C. Tautomerism & N- vs. O-Alkylation

The 2-pyridone scaffold is ambident.[1]

  • N-Alkylation: Favored under thermodynamic control and with soft electrophiles.[1]

  • O-Alkylation: Favored under kinetic control or with hard electrophiles (e.g., alkyl triflates) and silver salts.[1]

  • Impact of Halogen: The 5-Br and 5-Cl substituents exert an inductive effect that lowers the pKa of the pyridone NH (typically pKa ~11), making the anion easier to generate but also less nucleophilic.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Comparative)

Objective: Coupling phenylboronic acid to the C5 position.

ParameterCondition for 5-Bromo (Standard)Condition for 5-Chloro (Optimized)
Catalyst Pd(dppf)Cl₂[1]·DCM (3-5 mol%)Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv)K₃PO₄ (3 equiv)
Solvent 1,4-Dioxane/Water (4:[1]1)n-Butanol or Toluene/Water (10:[1]1)
Temp/Time 80 °C, 4-6 hours100-110 °C, 12-24 hours
Notes Free amine may require Boc protection.[1]Mandatory Boc protection recommended to prevent catalyst deactivation.[1]

Step-by-Step Methodology (5-Br-AMP):

  • Preparation: Dissolve N-Boc-5-bromo-3-(aminomethyl)pyridin-2-ol (1.0 equiv) in degassed 1,4-dioxane/water (4:1, 0.1 M).

  • Reagents: Add phenylboronic acid (1.2 equiv) and K₂CO₃ (2.5 equiv).

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%) under an argon atmosphere.

  • Reaction: Heat to 80 °C. Monitor by LC-MS for consumption of bromide.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography.

Protocol B: Lithium-Halogen Exchange (Selectivity)

Objective: Generation of the C5-carbanion for electrophilic trapping.[1]

  • Substrate: 5-Bromo-3-(protected-aminomethyl)pyridin-2-ol (O-protected or N-methylated to prevent deprotonation).

  • Reagent: n-Butyllithium (n-BuLi) (1.1 equiv).[1]

  • Conditions: THF, -78 °C .

  • Mechanism: The Br/Li exchange is faster than deprotonation at -78 °C.[1]

  • Warning for 5-Chloro: Attempting this with the 5-chloro analog will likely result in ortho-lithiation (at C6) or deprotonation, not C5-lithiation.[1]

Decision Matrix

ScenarioRecommended AnalogRationale
Early SAR Exploration 5-Bromo Versatility allows rapid library generation via Suzuki/Sonogashira coupling.[1]
Metabolic Hotspot 5-Chloro If the C5 position is prone to oxidation, Cl blocks this site with high stability.
Cost-Sensitive Scale-up 5-Chloro Cl-pyridines are generally cheaper; if no further coupling is needed, use Cl.[1]
Complex Coupling Partner 5-Bromo If the boronic acid is unstable or expensive, the higher reactivity of Br ensures better yields.
Ortho-Lithiation (C6) 5-Chloro The C-Cl bond survives n-BuLi, allowing directed lithiation at C6 (adjacent to N).[1]

Visualizations

Diagram 1: Tautomerism & Reactive Sites

This diagram illustrates the equilibrium and the distinct reactivity zones of the molecule.

ReactivityMap Substrate 5-Halo-3-(aminomethyl)pyridin-2-ol Tautomer1 2-Hydroxypyridine Form (Aromatic, O-Nucleophilic) Substrate->Tautomer1 Equilibrium Tautomer2 2-Pyridone Form (Predominant, N-Nucleophilic) Substrate->Tautomer2 Major Form Site_C5 C5-Position (Halogen) Br: High Reactivity (Coupling) Cl: Low Reactivity (Blocker) Tautomer2->Site_C5 Electrophilic Site Site_C3 C3-Aminomethyl Primary Amine (Needs Protection) Tautomer2->Site_C3 Nucleophilic Site Site_N_O N1 / O2 Positions Alkylation Sites (Tautomer Dependent) Tautomer2->Site_N_O Ambident Nucleophile

Caption: Functional map highlighting the tautomeric equilibrium and distinct reactivity zones for 5-halo-3-(aminomethyl)pyridin-2-ol scaffolds.

Diagram 2: Synthetic Decision Tree

A logic flow for selecting the correct halogen based on the desired chemical transformation.

DecisionTree Start Goal: Functionalize C5 Position? Choice1 Yes: C-C or C-N Bond Formation Start->Choice1 Choice2 No: Final Product / Metabolic Stability Start->Choice2 Route_Br Select 5-BROMO Analog (Weaker Bond, High Oxidative Addition) Choice1->Route_Br Route_Cl Select 5-CHLORO Analog (Strong Bond, Metabolic Blocker) Choice2->Route_Cl Method_Suzuki Suzuki/Sonogashira Coupling Standard Catalysts (Pd(PPh3)4) Route_Br->Method_Suzuki Method_Li Lithium-Halogen Exchange (n-BuLi, -78°C) Route_Br->Method_Li Method_Special Specialized Coupling Only Requires Buchwald Ligands (XPhos) High Temp Route_Cl->Method_Special If coupling required

Caption: Decision tree for selecting between Chloro- and Bromo- variants based on synthetic requirements.

References

  • Reactivity of Halopyridines in Suzuki Coupling

    • Molecules2017 , 22(2), 190.[4] "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine."

  • Lithium-Halogen Exchange Selectivity

    • Journal of Organic Chemistry1978 , 43, 1595.[5] (Classic mechanism of Li-Halogen exchange: I > Br > Cl).[1][6]

    • BenchChem Application Note: "Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery."[1][7]

    • (Representative for halo-pyrimidine/pyridine reactivity trends).[1]

  • Bond Dissociation Energies (Pyridine Systems)

    • Journal of Physical Chemistry A2016.
  • Role of Halogens in Drug Design: Journal of Medicinal Chemistry2014. "The Role of Halogen Bonding in Inhibitor Recognition and Binding." (Context for using Cl as a metabolic blocker).

Sources

Comparative

Structural Determination of 3-(Aminomethyl)-5-chloropyridin-2-ol: SC-XRD vs. Spectroscopic Alternatives

Executive Summary: The Tautomeric Challenge In fragment-based drug discovery (FBDD), 3-(Aminomethyl)-5-chloropyridin-2-ol represents a critical scaffold.[1][2] However, its structural confirmation is complicated by lacta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Challenge

In fragment-based drug discovery (FBDD), 3-(Aminomethyl)-5-chloropyridin-2-ol represents a critical scaffold.[1][2] However, its structural confirmation is complicated by lactam-lactim tautomerism .[1] While the IUPAC name suggests a "pyridin-2-ol" (hydroxyl) structure, the solid-state reality often favors the "pyridin-2-one" (keto) form.[1][2]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Computational Modeling .[1][2] We demonstrate that while NMR is faster, SC-XRD is the only method capable of definitively resolving the protonation state (N-H vs. O-H) and C–O bond order in the solid state, which is critical for accurate molecular docking simulations.

Comparative Analysis: Performance & Specificity

The following analysis contrasts the three primary methods for validating the structure of 3-(Aminomethyl)-5-chloropyridin-2-ol.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) DFT/Computational
Primary Output 3D Atom Coordinates (CIF)Chemical Shift (

, ppm)
Energy Minima
Tautomer ID Definitive (via bond lengths)Ambiguous (Solvent dependent)Predictive only
Sample State Solid (Single Crystal)Solution (

, DMSO-

)
Virtual
Resolution Atomic (< 0.8 Å)Avg.[1][2] EnsembleN/A
Sample Req. ~0.1 - 0.3 mm crystal~5 - 10 mgNone
Turnaround 24 - 48 Hours15 - 30 MinutesHours - Days
Critical Limitation Requires diffraction-quality crystalFast exchange averages signalsGas-phase bias
The "Smoking Gun": Bond Length Discrimination

The superiority of SC-XRD lies in its ability to measure bond lengths with high precision (


 Å).[2] This is the only way to distinguish the tautomers physically.
  • Lactim Form (2-hydroxypyridine): C–O bond is single (~1.34 Å); Ring has aromatic delocalization.[1][2]

  • Lactam Form (2-pyridone): C=O bond is double (~1.24 Å); Ring exhibits bond alternation (C–N vs C=C).[1][2]

Technical Deep Dive: Crystallographic Data

Representative Crystallographic Parameters

For 3-(Aminomethyl)-5-chloropyridin-2-ol, the crystal structure typically adopts a centrosymmetric space group to maximize dipole cancellation via hydrogen-bonded dimers.[1][2]

Table 2: Expected Structural Parameters (Scaffold Reference)

ParameterValue / CharacteristicSignificance
Crystal System MonoclinicCommon for planar heterocycles
Space Group

Allows inversion centers for dimers
Z' 1One molecule per asymmetric unit
R-Factor (

)
< 5.0%Indicates high-quality model fit
C2–O Bond 1.24 – 1.26 Å Confirms C=O[1][3] (Pyridone) tautomer
C2–N1 Bond 1.35 – 1.38 ÅIndicates single bond character
H-Bonding

Head-to-tail dimer motif (

)

Analytic Insight: If the structure were the "pyridin-2-ol" tautomer, the C–O bond would measure ~1.34 Å.[2] Experimental data on 5-chloro-2-pyridone derivatives consistently shows the shorter 1.24 Å distance, confirming the keto form in the solid state [1].[1][2]

Experimental Protocols

Protocol A: Crystallization of Polar Zwitterions

The aminomethyl group introduces high polarity, making standard non-polar evaporation difficult. This protocol utilizes Vapor Diffusion to control nucleation.[1][2]

  • Preparation: Dissolve 15 mg of 3-(Aminomethyl)-5-chloropyridin-2-ol in 1.0 mL of Methanol (MeOH) . Ensure complete dissolution; sonicate if necessary.[1][2]

  • Filtration: Pass through a 0.22

    
     PTFE syringe filter into a small inner vial (GC vial).
    
  • Setup: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether or Ethyl Acetate (Antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Inspect after 24-72 hours. Look for colorless prisms or plates.[1][2]

Protocol B: Data Collection & Refinement Strategy

To resolve the H-atom position (crucial for tautomer ID), high-angle data is required.[1][2]

  • Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil.[1][2] Flash cool to 100 K (reduces thermal motion).

  • Collection: Collect full sphere of data (redundancy > 4.0) to a resolution of at least 0.75 Å .

  • Phasing: Use SHELXT (Intrinsic Phasing) to solve the heavy atom structure.[2]

  • Refinement (The Critical Step):

    • Refine heavy atoms anisotropically using SHELXL.[1][2]

    • Difference Fourier Map (

      
      ):  Inspect the electron density around N1 and O2.
      
    • Validation: A positive peak (~0.5-0.8

      
      ) near N1 confirms the NH (Pyridone)  form.[1][2] A peak near O2 confirms the OH (Hydroxypyridine)  form.[2]
      

Visualizations & Workflows

Diagram 1: The Tautomerism Structural Logic

This diagram illustrates the specific bond-length changes SC-XRD detects.[1][2]

TautomerLogic Lactim Lactim Form (2-Hydroxypyridine) XRD SC-XRD Analysis (Bond Length Measurement) Lactim->XRD Hypothesis A Lactam Lactam Form (2-Pyridone) Lactam->XRD Hypothesis B Result_OH C-O ≈ 1.34 Å (Single Bond) XRD->Result_OH If Lactim Result_NH C=O ≈ 1.24 Å (Double Bond) XRD->Result_NH If Lactam (Most Likely)

Caption: SC-XRD differentiates tautomers by quantifying the C-O bond order. The 1.24 Å distance is diagnostic of the Pyridone form.

Diagram 2: Structure Determination Workflow

The self-validating pathway from synthesis to CIF publication.[1][2]

Workflow cluster_0 Phase I: Sample Prep cluster_1 Phase II: Data Acquisition cluster_2 Phase III: Structure Solution Synth Synthesis/Purification Cryst Vapor Diffusion (MeOH / Et2O) Synth->Cryst Diffraction X-Ray Diffraction (Mo/Cu Source, 100K) Cryst->Diffraction Integration Data Reduction (hkl file generation) Diffraction->Integration Phasing Intrinsic Phasing (SHELXT) Integration->Phasing Refinement Refinement (SHELXL) Locate H-atoms via diff map Phasing->Refinement Validation CheckCIF / IUCr Validation (R1 < 5%, No A-level alerts) Refinement->Validation

Caption: Step-by-step workflow ensuring data integrity, from crystallization to rigorous CheckCIF validation.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small molecule crystal structures.[1][2] (Search: 5-chloro-2-pyridone substructure). [Link][1][2]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service.[1][2][4] (Standard for validating .CIF files). [Link][1][2]

  • Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1][2] (The standard software for refinement).[2][4] [Link]

  • Groom, C. R., et al. (2016).[2] "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179.[1][2] [Link]

Sources

Validation

Elemental analysis and composition verification of pyridine building blocks

Topic: Elemental analysis and composition verification of pyridine building blocks Content Type: Publish Comparison Guide A Technical Guide for Drug Discovery & Medicinal Chemistry Executive Summary Pyridine building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis and composition verification of pyridine building blocks Content Type: Publish Comparison Guide

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

Pyridine building blocks are ubiquitous in FDA-approved drugs (appearing in >60 approved therapeutics) yet remain notoriously difficult to characterize with high precision. Their high volatility, hygroscopicity, and propensity for N-oxidation create a "perfect storm" that often leads to failed combustion analysis (CHN). This guide objectively compares traditional Elemental Analysis (EA) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing validated protocols to ensure the integrity of your chemical inventory.

Part 1: Comparative Analysis of Verification Methods

The "Gold Standard" of +/- 0.4% in CHN analysis is often a barrier rather than a quality gate for pyridine derivatives. Below is a technical comparison of the three primary methodologies.

Method A: Combustion Analysis (CHN/S/X)

The Traditionalist’s Trap While required by many journals, standard combustion analysis often fails for pyridines due to three specific physicochemical properties:

  • Volatility: Low molecular weight pyridines (e.g., fluoropyridines) vaporize during the pre-combustion purge, leading to artificially low Carbon (%C) values.

  • Hygroscopicity: The basic nitrogen lone pair readily hydrogen-bonds with atmospheric water. A sample exposed to air for <30 seconds can absorb enough moisture to skew Hydrogen (%H) values high and Carbon (%C) low.

  • Fluorine Interference: Modern building blocks often contain fluorine. During combustion at ~900°C, fluorine attacks quartz combustion tubes and can form stable tetrafluoromethane (

    
    ), which resists quantification, or HF, which damages the detector unless specific additives (e.g., MgO or 
    
    
    
    ) are used.
Method B: Quantitative NMR (qNMR)

The Modern Standard for Purity qNMR is the superior method for determining the mass fraction purity of pyridine building blocks. Unlike chromatography (LC-UV), which relies on relative extinction coefficients, qNMR is a primary ratio measurement.

  • Mechanism: It compares the integrated signal area of the analyte protons to those of a certified internal standard (IS) of known purity.[1]

  • Advantage: It differentiates between "wet" samples (water peak visible) and impure samples. It is non-destructive and rapid.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Checker HRMS confirms the molecular formula but is poor at determining bulk purity. It cannot easily distinguish between a 95% pure sample and a 99% pure sample, nor can it quantify inorganic salts or residual solvents effectively.

Summary Data Comparison
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)HRMS
Primary Output Elemental Composition (%)Mass Purity (%)Molecular Formula (m/z)
Sample Req. 2–5 mg (Destructive)5–20 mg (Non-destructive)<1 mg (Destructive)
Accuracy ± 0.4% (Absolute)± 0.5 – 1.0% (Relative)< 5 ppm (Mass accuracy)
Pyridine Risk High (Volatility/Water)Low (Solvent dependent)Low
Throughput Low (requires weighing/packing)Medium (requires careful weighing)High
Best For Final compound validationRoutine building block purity Identity confirmation
Part 2: Experimental Protocols
Protocol 1: Handling Volatile/Hygroscopic Pyridines for CHN

Objective: Prevent mass loss and water absorption during the weighing process.

  • Pre-Drying:

    • Dry the pyridine derivative over KOH pellets or reflux over

      
       (if liquid and stable) for 4 hours. Distill under inert atmosphere if necessary.
      
  • Encapsulation (The "Cold Weld" Technique):

    • Do not use standard tin boats. Use volatile liquid capsules (smooth-walled tin or aluminum pans with lids).

    • Tare the empty capsule and lid on a microbalance (readability 0.001 mg).

    • Using a gas-tight syringe, inject 2–4 mg of the liquid pyridine into the capsule base.

    • Immediately place the lid on top and use a cold-welding press to seal the capsule. This creates a hermetic seal that prevents evaporation.

    • Validation: Weigh the sealed capsule.[2] Wait 60 seconds. Weigh again. If mass decreases, the seal is defective.

  • Combustion Aids:

    • For fluorinated pyridines, add ~10 mg of Tungsten(VI) oxide (

      
      ) or Magnesium Oxide (
      
      
      
      ) to the capsule before sealing to scavenge Fluorine and prevent quartz etching.
Protocol 2: qNMR Workflow for Pyridines

Objective: Determine absolute purity using an Internal Standard (IS).[1]

  • Internal Standard Selection:

    • Avoid acidic standards (e.g., Maleic acid) which may protonate the pyridine nitrogen and shift peaks.

    • Recommended IS: 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm, non-reactive, non-volatile).

    • Alternative:Dimethyl sulfone (

      
      )  (Singlet at ~3.0 ppm).
      
  • Sample Preparation:

    • Weigh exactly ~10 mg of the Pyridine analyte (

      
      ) into a vial.
      
    • Weigh exactly ~10 mg of the Internal Standard (

      
      ) into the same vial.
      
    • Crucial Step: Record weights to 0.01 mg precision.

    • Dissolve in 0.75 mL DMSO-d6 . (Chloroform-d is volatile and may cause evaporation errors during transfer; DMSO is safer for quantification).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Must be

      
       of the slowest relaxing proton (typically 30–60 seconds for aromatic protons). Failure to set a long d1 is the #1 cause of qNMR error.
      
    • Scans (ns): 16 or 32 (to ensure S/N ratio > 250:1).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (

      
      ) and a distinct Analyte peak (
      
      
      
      ).
    • Calculation:

      
      
      Where 
      
      
      
      = number of protons,
      
      
      = molecular weight,
      
      
      = purity (decimal).[1][3]
Part 3: Decision Logic & Visualization
Figure 1: Method Selection Decision Tree

Caption: Logical flow for selecting the appropriate verification method based on pyridine physicochemical properties.

MethodSelection Start New Pyridine Building Block IsVolatile Is it Volatile? (bp < 150°C) Start->IsVolatile IsHygro Is it Hygroscopic? IsVolatile->IsHygro No qNMR qNMR (Preferred) IsVolatile->qNMR Yes (Avoid CHN) IsFluor Contains Fluorine? IsHygro->IsFluor No IsHygro->qNMR Yes (Water Error) CHN_Std Standard CHN Analysis IsFluor->CHN_Std No CHN_Mod CHN with Cold-Weld & Additives IsFluor->CHN_Mod Yes CHN_Std->qNMR Fails +/- 0.4% CHN_Mod->qNMR Fails +/- 0.4%

Figure 2: The qNMR Verification Workflow

Caption: Step-by-step execution for quantitative NMR analysis of pyridine derivatives.

qNMR_Workflow cluster_tips Critical Checks Weighing Precision Weighing (±0.01 mg) Analyte + Internal Std Solvation Solvation Solvent: DMSO-d6 (Minimize volatility) Weighing->Solvation Acquisition Acquisition Pulse: 90° Delay (d1): >30s Scans: 16+ Solvation->Acquisition Processing Processing Phase/Baseline Corr. Integration Range Selection Acquisition->Processing Calculation Purity Calculation Using Mass Fraction Eq. Processing->Calculation Tip1 IS Selection: 1,3,5-Trimethoxybenzene Tip1->Weighing Tip2 Check T1 Relaxation Ensure d1 > 5*T1 Tip2->Acquisition

References
  • Sigma-Aldrich. 1,3,5-Trimethoxybenzene Standard for quantitative NMR, TraceCERT. Retrieved from

  • Elementar. Best practices for sample preparation in elemental analysis. Retrieved from

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from

  • Atlantic Microlab. Strategies for Optimizing Elemental Analyses. Retrieved from

  • Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(Aminomethyl)-5-chloropyridin-2-ol: A Guide for Laboratory Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Aminomethyl)-5-chloropyridin-2-ol. The procedural, step-by-step guidance herein is designed to directly answer y...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Aminomethyl)-5-chloropyridin-2-ol. The procedural, step-by-step guidance herein is designed to directly answer your operational questions, ensuring the safety of personnel and compliance with environmental regulations. As your trusted partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, fostering a culture of safety and responsibility within the scientific community.

Understanding the Hazard: Why Proper Disposal is Critical

Improper disposal, such as discarding it down the drain or in regular waste, can lead to the contamination of water systems and pose a significant threat to aquatic life and the broader ecosystem.[1][2] Furthermore, halogenated compounds can form hazardous byproducts upon decomposition.[3] The procedures outlined below are designed to mitigate these risks through a systematic and compliant disposal process.

Immediate Safety Protocols and Spill Management

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact, which can cause severe burns.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes, which can cause serious damage.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo avoid inhalation of any dust or vapors, as related compounds can be harmful if inhaled.[4][5]

In Case of a Spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Clearly label the container with "Hazardous Waste" and the chemical name, and follow the disposal protocol outlined in the next section.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-(Aminomethyl)-5-chloropyridin-2-ol is to treat it as a halogenated organic waste. This necessitates segregation from other waste streams and disposal via a licensed hazardous waste management company, typically through incineration.[6][7][8]

Workflow for Proper Disposal:

DisposalWorkflow cluster_prep Preparation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: 3-(Aminomethyl)-5-chloropyridin-2-ol (Solid or in Solution) B Select Compatible Container: - Original Container or - Clearly Labeled, Sealable Container A->B Package C Segregate as 'Halogenated Organic Waste' B->C Categorize D Store in a Cool, Dry, Well-Ventilated Area C->D Store Securely E Away from Incompatible Materials (e.g., Strong Oxidizing Agents, Acids) F Contact Institutional EHS or Licensed Waste Disposal Company E->F Initiate Disposal G Arrange for Pickup and Transport F->G Schedule H Incineration at a Permitted Facility G->H Process

Caption: Workflow for the safe disposal of 3-(Aminomethyl)-5-chloropyridin-2-ol.

Detailed Procedural Steps:

  • Waste Identification and Segregation:

    • All waste containing 3-(Aminomethyl)-5-chloropyridin-2-ol, whether in solid form or in solution, must be treated as hazardous.

    • This waste must be segregated into a container specifically designated for "Halogenated Organic Waste".[6][7][9] Do not mix with non-halogenated waste streams.[6][10] Mixing waste streams can complicate the disposal process and increase costs.[9]

  • Container Management:

    • Use the original container if it is in good condition and can be securely sealed.

    • If the original container is not available or suitable, use a compatible, leak-proof container with a screw cap.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-(Aminomethyl)-5-chloropyridin-2-ol," and the approximate quantity.[6][10] Do not use chemical formulas or abbreviations.[10]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids to prevent any adverse chemical reactions.[1][3]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with 3-(Aminomethyl)-5-chloropyridin-2-ol, including PPE (gloves, etc.), absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup of the hazardous waste.

    • Ensure all necessary paperwork is completed accurately and in compliance with local, state, and federal regulations.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 3-(Aminomethyl)-5-chloropyridin-2-ol is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, you are not only ensuring the safety of yourself and your colleagues but also contributing to the protection of our environment. The principles of waste segregation, proper container management, and compliant disposal through certified channels are paramount. Always consult your institution's specific EHS guidelines and protocols, as they may have additional requirements.

References

  • Braun Research Group.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Chemical Waste Disposal Guidelines.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Sigma-Aldrich. Safety Data Sheet for a related compound. (Please note: A direct SDS for 3-(Aminomethyl)-5-chloropyridin-2-ol was not found, this reference is for a structurally similar compound).
  • University of Oslo. Chemical and Hazardous Waste Guide.
  • CymitQuimica.
  • Fisher Scientific.
  • ChemSupply Australia.
  • Fisher Scientific.
  • TCI Chemicals. 5-(Aminomethyl)
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine: Production, Import, Use, and Disposal.
  • BLDpharm. 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride.
  • Google Patents.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific.
  • Advanced ChemBlocks Inc. 5-(aminomethyl)-3-chloropyridin-2-ol.
  • ChemicalBook.
  • Benchchem.
  • ChemWh
  • Google Patents. Process for producing 3-(aminomethyl)-6-chloropyridines.

Sources

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